molecular formula C18H32O16 B8071600 D-Panose

D-Panose

Cat. No.: B8071600
M. Wt: 504.4 g/mol
InChI Key: OWEGMIWEEQEYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Panose is a useful research compound. Its molecular formula is C18H32O16 and its molecular weight is 504.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-8(22)10(24)14(28)18(33-6)34-15-5(2-20)31-16(29)12(26)11(15)25/h4-29H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEGMIWEEQEYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Panose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33401-87-5
Record name Panose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223 °C
Record name Panose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: Structural and Functional Differentiation of D-Panose vs. Isopanose

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, analytical, and functional distinctions between D-Panose and Isopanose.

Executive Summary

In carbohydrate chemistry and drug development, distinguishing between trisaccharide linkage isomers is critical for defining the mechanism of action of amylolytic enzymes, designing prebiotic formulations, and characterizing glycogen storage disease biomarkers.

This compound and Isopanose are glucose trisaccharides that share the same molecular formula (


) and monosaccharide composition but differ fundamentally in their glycosidic linkage sequence.[1] This positional isomerism results in distinct physicochemical properties, enzymatic susceptibilities, and chromatographic behaviors.
  • This compound:

    
    -D-Glucopyranosyl-(1
    
    
    
    6)-
    
    
    -D-glucopyranosyl-(1
    
    
    4)-D-glucose.[1][2][3][4]
  • Isopanose:

    
    -D-Glucopyranosyl-(1
    
    
    
    4)-
    
    
    -D-glucopyranosyl-(1
    
    
    6)-D-glucose.[1]

This guide provides a rigorous framework for their identification, synthesis, and biological application.

Structural Chemistry & Nomenclature

The core difference lies in the sequence of the


-1,4 and 

-1,6 linkages relative to the reducing end.
Structural Logic
  • This compound (6-O-

    
    -glucosyl-maltose): 
    
    • The reducing end is a maltose moiety (Glc-

      
      (1$\rightarrow$4)-Glc).[1][3]
      
    • The non-reducing end is extended by a glucose unit via an

      
      (1$\rightarrow$6) linkage.[4]
      
    • Formation:[1][5] Common byproduct of maltose transglucosylation.

  • Isopanose (6-O-

    
    -maltosyl-glucose): 
    
    • The reducing end is a glucose unit substituted at O-6.

    • The substituent is a maltose unit (Glc-

      
      (1$\rightarrow$4)-Glc) attached via that 
      
      
      
      (1$\rightarrow$6) bond.[1][3][4]
    • Formation:[1][5] Specific hydrolysis product of pullulan by isopullulanase.

Visualization of Linkage Topology

G cluster_0 This compound Structure cluster_1 Isopanose Structure P_Glc3 Glc (Non-Reducing) P_Glc2 Glc (Middle) P_Glc3->P_Glc2 α(1→6) P_Glc1 Glc (Reducing End) P_Glc2->P_Glc1 α(1→4) I_Glc3 Glc (Non-Reducing) I_Glc2 Glc (Middle) I_Glc3->I_Glc2 α(1→4) I_Glc1 Glc (Reducing End) I_Glc2->I_Glc1 α(1→6)

Figure 1: Comparative topology of Panose and Isopanose. Red arrows indicate α(1→6) linkages; Blue arrows indicate α(1→4) linkages.[1] Note the reversal of linkage position relative to the reducing end.

Analytical Differentiation

Accurate identification requires techniques capable of resolving linkage positions. Standard mass spectrometry (MS) alone is often insufficient due to identical mass fragments; chromatography and NMR are required.[1]

High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

HPAEC-PAD is the gold standard for separating these isomers.[1] The separation mechanism relies on the pKa of the hydroxyl groups, which is influenced by the linkage position.

  • Elution Logic:

    
    (1$\rightarrow$6) linkages at the reducing end (Isopanose) typically increase retention time compared to 
    
    
    
    (1$\rightarrow$4) linkages (Panose) due to the greater accessibility and acidity of the hemiacetal region in the 1,6-linked isomer.

Table 1: HPAEC-PAD Retention Profile (Dionex CarboPac PA1)

IsomerLinkage Sequence (Non-reducing

Reducing)
Relative Elution OrderRationale
Maltotriose

(1$\rightarrow$4)


(1$\rightarrow$4)
1 (Earliest)Linear 1,4 chains elute first.[1]
This compound

(1$\rightarrow$6)


(1$\rightarrow$4)
2 (Intermediate)1,6 link is internal; reducing end is 1,4-like.[1]
Isopanose

(1$\rightarrow$4)


(1$\rightarrow$6)
3 (Late)1,6 link is at the reducing end, interacting strongly with resin.[1]
Isomaltotriose

(1$\rightarrow$6)


(1$\rightarrow$6)
4 (Latest)All 1,6 linkages maximize retention.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural proof.[1] The key diagnostic signals are the anomeric protons (H-1) and the substituted carbon atoms .

  • This compound:

    • Shows a characteristic downfield shift for C-6 of the middle residue (approx. 66-67 ppm), confirming the internal 1,6-linkage.[1]

    • The reducing end C-4 is substituted (approx. 77-78 ppm).[1]

  • Isopanose:

    • Shows a characteristic downfield shift for C-6 of the reducing residue (approx. 66-67 ppm).[1]

    • The middle residue C-4 is substituted (approx. 77-78 ppm).[1]

Biosynthesis & Enzymology

Understanding the enzymatic origin is crucial for selecting the correct standard for metabolic studies.

Enzymatic Pathways

Pathway A: this compound Formation (Transglucosylation) [1]

  • Enzyme: Fungal

    
    -glucosidase or Glucoamylase (at high substrate concentrations).[1]
    
  • Mechanism: The enzyme hydrolyzes maltose but transfers the glucosyl unit to the O-6 position of an acceptor maltose molecule (instead of water).

  • Reaction: 2 Maltose

    
     Panose + Glucose.
    

Pathway B: Isopanose Formation (Hydrolysis) [1]

  • Enzyme: Isopullulanase (EC 3.2.1.57).[1]

  • Substrate: Pullulan (Polymer of maltotriose units linked

    
    -1,6).[1]
    
  • Mechanism: Cleaves the

    
    -1,4 linkage of pullulan to release isopanose units.
    
  • Reaction: Pullulan

    
     n Isopanose.
    
Biological Relevance in Drug Development
  • Cariogenicity: Panose is considered less cariogenic than sucrose but can still be fermented by oral streptococci.[1]

  • Prebiotic Potential: Both isomers are resistant to rapid digestion by pancreatic amylase, classifying them as Isomalto-oligosaccharides (IMOs) .[1] They reach the colon to stimulate Bifidobacteria.

  • Enzyme Inhibition: Isopanose is a specific competitive inhibitor/substrate for Sucrase-Isomaltase (SI) complexes in the gut.[1] It is used to assay the "isomaltase" activity of the SI complex.

Experimental Protocols

Protocol 1: HPAEC-PAD Separation Workflow

Objective: Quantify Panose and Isopanose in a mixed carbohydrate sample.

Reagents:

  • Eluent A: 150 mM NaOH (Carbonate-free).[1]

  • Eluent B: 150 mM NaOH + 500 mM Sodium Acetate.[1]

  • Column: Dionex CarboPac PA1 (4 x 250 mm) with Guard Column.

Methodology:

  • Equilibration: Run 100% Eluent A for 10 minutes at 1.0 mL/min.

  • Injection: Inject 10-25 µL of sample (filtered 0.22 µm).

  • Gradient Profile:

    • 0-5 min: Isocratic 100% A (Separates neutral monosaccharides).

    • 5-20 min: Linear gradient 0% to 40% B (Separates linkage isomers).

    • 20-25 min: Ramp to 100% B (Column wash).

    • 25-35 min: Return to 100% A (Re-equilibration).[1]

  • Detection: Pulsed Amperometric Detection (PAD) using standard "Carbohydrate" waveform (Gold electrode).[1]

Validation Criteria:

  • Panose must elute before Isopanose.[1]

  • Resolution (

    
    ) between peaks should be > 1.5.[1]
    
Protocol 2: Enzymatic Confirmation Assay

Objective: Confirm identity using specific hydrolases.

  • Aliquot Preparation: Prepare two 100 µL aliquots of the unknown trisaccharide (1 mg/mL).

  • Treatment A (Glucoamylase): Add 5 U of Aspergillus niger glucoamylase.[1] Incubate at pH 4.5, 60°C for 2 hours.

    • Result: Both Panose and Isopanose are hydrolyzed to Glucose (Total hydrolysis).[1]

  • Treatment B (Isopullulanase - Optional/Specific):

    • Note: Isopullulanase specifically produces isopanose from pullulan, but hydrolysis of isopanose requires specific fungal

      
      -glucosidases.[1]
      
    • Alternative Diagnostic: Use Mammalian Sucrase-Isomaltase .[1]

    • Panose is hydrolyzed at the non-reducing end (slowly) by the isomaltase subunit.

    • Isopanose is hydrolyzed at the non-reducing end (rapidly) by the maltase subunit (releasing glucose + isomaltose).

References

  • Robyt, J. F. (2009).[1] Enzymes and their Action on Starch. In: Starch: Chemistry and Technology.[5][6][7][8] Academic Press.[1] Link

  • Megazyme. (2024).[1][9] Isopanose and Panose Standards: Product Data Sheets. Megazyme Ltd.[1] Link

  • Ammeraal, N. P., et al. (1991).[1] High-performance anion-exchange chromatography with pulsed amperometric detection of linear and branched glucose oligosaccharides. Carbohydrate Research, 215(1), 179-192.[1] Link

  • Sakano, Y., et al. (1978).[1] Purification and properties of isopullulanase from Aspergillus niger. Agricultural and Biological Chemistry, 42(9), 1681-1687.[1] Link[1]

  • Pan, S. C., et al. (1951).[1] Transglucosidation by Aspergillus niger; the formation of the trisaccharide panose. Journal of the American Chemical Society, 73(6), 2547-2550. Link[1]

Sources

D-Panose CAS number 33401-87-5 chemical data

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Enzymatic Synthesis, and Analytical Profiling

Part 1: Executive Summary & Chemical Identity

D-Panose (CAS 33401-87-5) is a functional trisaccharide distinct from its isomer maltotriose due to the presence of a mixed glycosidic linkage profile. While maltotriose consists exclusively of


-(1$\to$4) linkages, Panose introduces an 

-(1$\to

\alpha

\to

\alpha

\to$4)-D-glucose**.[1]

This structural nuance confers unique physicochemical stability and biological selectivity. Unlike standard malto-oligosaccharides, Panose is resistant to rapid hydrolysis by salivary and pancreatic


-amylases, making it a high-value candidate for prebiotic formulations  (bifidogenic factor) and a critical diagnostic substrate  for differentiating debranching enzymes (e.g., distinguishing neopullulanase from pullulanase activity).
Table 1: Physicochemical Profile[2]
PropertyData Specification
Chemical Name This compound
CAS Number 33401-87-5
Synonyms 4-

-Isomaltosylglucose; Glc(

1-6)Glc(

1-4)Glc
Molecular Formula C

H

O

Molecular Weight 504.44 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (~125 mg/mL); sparingly soluble in ethanol
Melting Point ~223°C (decomposition)
pKa 12.39

0.20 (Predicted)
Reducing Character Reducing Sugar (Free anomeric carbon at C1 of the reducing-end glucose)
SMILES OC[C@H]1OO[C@@H]3CO)[C@@H]2O)[C@@H]1O
Part 2: Structural Integrity & Enzymatic Biosynthesis

The synthesis of Panose is not merely a degradation process but a targeted enzymatic cleavage. Understanding the specific pathway is crucial for maximizing yield and purity during production.

The Enzymatic Specificity (Neopullulanase vs. Pullulanase)

In industrial biotechnology, Panose is primarily produced via the hydrolysis of Pullulan , a polysaccharide polymer of maltotriose units linked by


-(1$\to$6) bonds. The choice of enzyme dictates the final product:
  • Pullulanase (EC 3.2.1.41): Cleaves the

    
    -(1$\to$6) linkages, yielding Maltotriose .
    
  • Neopullulanase (EC 3.2.1.135): Cleaves the specific

    
    -(1$\to$4) bond adjacent to the 
    
    
    
    -(1$\to$6) branch, yielding Panose .

This mechanism is visualized below to aid in experimental design for enzyme screening.

EnzymaticPathways Pullulan Pullulan Substrate (Maltotriose units linked α-1,6) Neopullulanase Enzyme: Neopullulanase (Cleaves α-1,4 bond) Pullulan->Neopullulanase Pullulanase Enzyme: Pullulanase (Cleaves α-1,6 bond) Pullulan->Pullulanase Panose PRODUCT: this compound (Glc α1-6 Glc α1-4 Glc) Neopullulanase->Panose Specific Hydrolysis Maltotriose PRODUCT: Maltotriose (Glc α1-4 Glc α1-4 Glc) Pullulanase->Maltotriose Debranching

Figure 1: Divergent enzymatic hydrolysis pathways of Pullulan. Neopullulanase activity is required for Panose production.[3][4]

Part 3: Experimental Protocols

As a self-validating system, these protocols rely on internal standards and specific column chemistries to prevent the co-elution of isomers (e.g., Isomaltotriose).

Protocol A: Enzymatic Production of Panose from Pullulan

Objective: High-yield generation of Panose for analytical standards or prebiotic assays.

  • Substrate Preparation: Dissolve Pullulan (molecular weight ~100-200 kDa) in 50 mM Sodium Acetate buffer (pH 5.5) to a final concentration of 2% (w/v).

  • Enzyme Addition: Add Neopullulanase (source: Bacillus stearothermophilus or recombinant equivalent) at a dosage of 5 Units per gram of substrate.

    • Note: One unit is defined as the amount of enzyme releasing 1 µmol of reducing sugar per minute.

  • Incubation: Incubate at 50°C for 24 hours under gentle agitation (150 rpm).

    • Control: Run a parallel blank without enzyme to monitor spontaneous hydrolysis (negligible).

  • Termination: Stop the reaction by boiling at 100°C for 10 minutes to denature the enzyme.

  • Clarification: Centrifuge at 10,000

    
     g for 15 minutes to remove denatured protein.
    
  • Purification (Optional): For high purity (>95%), apply the supernatant to a charcoal-Celite column. Elute monosaccharides with water and Panose with a 10-15% ethanol gradient.

Protocol B: Analytical Quantification via HPAEC-PAD

Objective: Precise quantification of Panose in complex mixtures, separating it from glucose, maltose, and isomaltose. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is superior to HPLC-RI for this application due to the lack of chromophores in Panose and the need for high isomeric resolution.

  • System: Dionex ICS-5000+ or equivalent.

  • Column: CarboPac PA200 (3

    
     250 mm) with matching guard column.
    
  • Mobile Phase:

    • Eluent A: 100 mM NaOH (Isocratic background).

    • Eluent B: 1 M Sodium Acetate in 100 mM NaOH.

  • Gradient Profile:

    • 0–10 min: 0-50 mM Sodium Acetate (Linear gradient).

    • 10–25 min: 50-200 mM Sodium Acetate (Resolution of trisaccharides).

  • Flow Rate: 0.5 mL/min.

  • Detection: Pulsed Amperometry (Gold electrode), Standard Carbohydrate Quad Waveform.[5]

  • Validation: Panose typically elutes after maltose and before isomaltotriose. Construct a calibration curve using this compound standard (Sigma-Aldrich/Megazyme) from 5 to 100 ppm (

    
    ).
    
Part 4: Applications in Drug Development & Nutrition
1. Prebiotic Indexing

Panose resists digestion in the upper GI tract. In fermentation studies using human fecal inoculum, Panose demonstrates a high Prebiotic Index (PI) , selectively stimulating Bifidobacterium spp. while suppressing Clostridium populations.

  • Application: Formulation of synbiotic drugs for IBD (Inflammatory Bowel Disease) management.

2. Diagnostic Substrate

Because Panose contains both


-(1$\to$6) and 

-(1$\to$4) linkages, it is used to profile the regioselectivity of novel

-glucosidases and amylases discovered in metagenomic libraries.
  • Mechanism:[6][7] An enzyme that hydrolyzes Panose to Glucose + Maltose possesses

    
    -(1$\to$6) glucosidase activity. An enzyme yielding Isomaltose + Glucose possesses 
    
    
    
    -(1$\to$4) activity.[8]
Part 5: References
  • PubChem. (2025). Panose (Compound) - CID 94448.[9] National Library of Medicine. [Link]

  • Megazyme. (2023).[10] Panose Oligosaccharide Standards & Methodologies. [Link]

Sources

An In-Depth Technical Guide to the Glycosidic Linkage Analysis of D-Panose Trisaccharide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of D-Panose and Its Linkages

This compound is a trisaccharide composed of three glucose units. Specifically, it is O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose.[1][2][3][4] The precise arrangement of its glycosidic bonds—an α(1→6) and an α(1→4) linkage—is critical to its three-dimensional structure and, consequently, its biological function and interaction with enzymes and receptors.[5] Accurate glycosidic linkage analysis is therefore not merely a characterization step but a fundamental prerequisite for understanding its role in biological systems and for its application in drug development and other biotechnological fields. This guide will delve into the core techniques employed for this purpose, emphasizing the chemical principles that ensure analytical rigor and data reliability.

Core Methodologies for Glycosidic Linkage Determination

The structural analysis of complex carbohydrates like this compound necessitates a multi-faceted approach, often combining chemical derivatization with advanced analytical techniques. The primary methods for determining glycosidic linkages are methylation analysis coupled with gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[6][7]

Methylation analysis is a robust and widely used chemical method for identifying the linkage positions of monosaccharides within an oligosaccharide.[6] The process involves three key stages: permethylation, hydrolysis, and analysis of the resulting partially methylated alditol acetates (PMAAs).[8]

The Causality Behind Experimental Choices in Methylation Analysis:

The foundational principle of this technique is to protect the free hydroxyl groups with a stable methyl ether linkage. This allows for the subsequent hydrolysis of the glycosidic bonds, exposing hydroxyl groups only at the positions that were previously involved in linkages.

Experimental Protocol: Methylation Analysis of this compound Trisaccharide

A. Permethylation:

  • Sample Preparation: Dissolve approximately 50 µg of this compound in dimethyl sulfoxide (DMSO).[9] The choice of DMSO is critical as it is an excellent solvent for carbohydrates and is compatible with the strong base used in the next step.

  • Alkoxide Formation: Add a strong base, such as powdered sodium hydroxide or sodium hydride, to the solution. This deprotonates the hydroxyl groups, converting them into more reactive alkoxides.

  • Methylation: Introduce methyl iodide (CH₃I) to the reaction mixture. The methyl groups will react with the alkoxides via an Sₙ2 reaction, forming stable methyl ethers. The reaction is typically allowed to proceed for several hours at room temperature to ensure complete methylation of all free hydroxyl groups.[9]

B. Hydrolysis:

  • Acid Hydrolysis: The permethylated this compound is then subjected to acid hydrolysis, typically using trifluoroacetic acid (TFA).[10][11] This step cleaves the glycosidic linkages, releasing the individual monosaccharide units. The positions that were originally involved in the glycosidic bonds will now be free hydroxyl groups.

C. Reduction and Acetylation:

  • Reduction: The hydrolyzed, partially methylated monosaccharides are then reduced with a reducing agent like sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄).[8] This converts the aldehyde or ketone group at the anomeric carbon into a primary alcohol, preventing the formation of multiple anomeric peaks in the subsequent GC analysis.

  • Acetylation: The final derivatization step involves acetylation of the newly formed free hydroxyl groups using acetic anhydride. This converts the partially methylated alditols into their corresponding partially methylated alditol acetates (PMAAs), which are volatile and suitable for GC-MS analysis.[8]

D. GC-MS Analysis:

  • Separation and Identification: The PMAAs are separated based on their retention times using gas chromatography and identified by their characteristic mass spectra upon electron ionization mass spectrometry (EI-MS).[8] The fragmentation patterns of the PMAAs provide definitive information about the positions of the methyl and acetyl groups, thereby revealing the original linkage positions of the monosaccharides in the this compound trisaccharide.[12]

Data Presentation: Expected PMAAs from this compound

Monosaccharide ResidueLinkageExpected PMAA
Terminal GlucoseNon-reducing end1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol
Internal Glucoseα(1→6) linked1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-D-glucitol
Reducing Glucoseα(1→4) linked1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol

Logical Workflow for Methylation Analysis

Methylation_Analysis_Workflow cluster_0 Derivatization cluster_1 Analysis Permethylation Permethylation (Protect Free -OH) Hydrolysis Acid Hydrolysis (Cleave Linkages) Permethylation->Hydrolysis Reduction Reduction (Prevent Anomers) Hydrolysis->Reduction Acetylation Acetylation (Volatilize for GC) Reduction->Acetylation GC_MS GC-MS Analysis (Separation & Identification) Acetylation->GC_MS DPanose This compound Trisaccharide DPanose->Permethylation

Caption: Workflow of methylation analysis for this compound.

Modern mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS/MS), offer a powerful and sensitive approach for oligosaccharide analysis.[11][13] Tandem mass spectrometry (MS/MS) is especially valuable for sequencing oligosaccharides by inducing fragmentation of the glycosidic bonds.[14]

Expertise in Interpreting Fragmentation Patterns:

The fragmentation of oligosaccharides in the mass spectrometer primarily occurs at the glycosidic bonds, leading to the formation of B, C, Y, and Z ions.[14] The mass differences between these fragment ions correspond to the masses of the individual monosaccharide residues, allowing for the determination of the sequence. Cross-ring fragmentation (A and X ions) can also occur and may provide information about the linkage positions.[14]

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation and Derivatization: While native this compound can be analyzed, derivatization, such as permethylation or labeling with a chromophore like 1-phenyl-3-methyl-5-pyrazolone (PMP), can enhance ionization efficiency and chromatographic separation.[10][11]

  • Liquid Chromatography Separation: The derivatized or native this compound is separated from other components using ultra-high-performance liquid chromatography (UHPLC), often with a reversed-phase C18 column.[11]

  • Mass Spectrometry Analysis: The eluting sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).[15]

  • Tandem MS (MS/MS): The parent ion corresponding to the this compound trisaccharide is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.[16] The resulting fragmentation spectrum is then analyzed to deduce the sequence and linkage information.

Logical Relationship in MS/MS Fragmentation

MSMS_Fragmentation Parent_Ion This compound Parent Ion CID Collision-Induced Dissociation Parent_Ion->CID Fragment_Ions Fragment Ions (B, C, Y, Z) CID->Fragment_Ions Sequence_Info Sequence & Linkage Information Fragment_Ions->Sequence_Info

Caption: Logical flow of tandem mass spectrometry for this compound.

NMR spectroscopy is arguably the most powerful non-destructive technique for the complete structural elucidation of oligosaccharides, providing detailed information about anomeric configuration (α or β), linkage positions, and even conformational features.[7][17][18]

Trustworthiness Through Multi-dimensional NMR:

One-dimensional (1D) ¹H NMR provides a preliminary assessment, but the complexity of carbohydrate spectra often necessitates two-dimensional (2D) experiments for unambiguous assignments.[18]

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide residue.

  • TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of a monosaccharide residue.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the atoms involved in the glycosidic linkage.[19]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which can help determine both the sequence and the conformation around the glycosidic bond.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve a sufficient amount of this compound (typically 1-5 mg) in a deuterated solvent, such as D₂O.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Spectral Analysis:

    • Identify the anomeric proton and carbon signals, which are typically found in distinct regions of the spectrum.[18]

    • Use COSY and TOCSY to assign the proton resonances for each glucose residue.

    • Use HSQC to assign the corresponding carbon resonances.

    • Crucially, use HMBC to identify the long-range correlations across the glycosidic bonds. For the α(1→6) linkage, a correlation between the anomeric proton of one residue and C6 of the adjacent residue will be observed. For the α(1→4) linkage, a correlation between the anomeric proton of one residue and C4 of the next will be seen.[19]

    • NOESY can be used to confirm these assignments and provide conformational insights.

Data Presentation: Key NMR Correlations for this compound Linkages

LinkageKey HMBC CorrelationKey NOESY Correlation
α(1→6)H1' to C6H1' to H6a/H6b
α(1→4)H1'' to C4'H1'' to H4'
(H1' and C6 refer to the atoms of the two residues involved in the α(1→6) linkage; H1'' and C4' refer to the atoms of the residues in the α(1→4) linkage)

Conclusion

The glycosidic linkage analysis of this compound trisaccharide is a multifaceted process that requires the synergistic application of chemical and spectroscopic techniques. Methylation analysis provides robust and definitive information on linkage positions. Mass spectrometry offers a rapid and sensitive method for sequencing. NMR spectroscopy stands as the ultimate tool for complete and unambiguous structural elucidation in solution. By understanding the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this compound and other complex carbohydrates, paving the way for further advancements in glycobiology and drug development.

References

  • Title: Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial. Source: Request PDF. URL: [Link]

  • Title: An LC-MS/MS Approach for Determining Glycosidic Linkages. Source: PMC - NIH. URL: [Link]

  • Title: Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis. Source: NCBI. URL: [Link]

  • Title: Structure of some known natural trisaccharides. Source: ResearchGate. URL: [Link]

  • Title: Development of an Extensive Linkage Library for Characterization of Carbohydrates. Source: ACS Publications. URL: [Link]

  • Title: Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Source: ACS Publications. URL: [Link]

  • Title: Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds. Source: PubMed. URL: [Link]

  • Title: Structural elucidation of polysaccharides and investigations of enzymatic syntesis of oligosaccharides using NMR spectroscopy. Source: DTU Research Database. URL: [Link]

  • Title: Primary Structure of Glycans by NMR Spectroscopy. Source: ACS Publications. URL: [Link]

  • Title: Advancing Solutions to the Carbohydrate Sequencing Challenge. Source: PMC - NIH. URL: [Link]

  • Title: MA'AT analysis of the O-glycosidic linkages of oligosaccharides using nonconventional NMR J-couplings. Source: NIH. URL: [Link]

  • Title: Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Source: ACS Publications. URL: [Link]

  • Title: Methylation Analysis as a Tool for Structural Analysis of Wood Polysaccharides. Source: Aaltodoc. URL: [Link]

  • Title: NMR Chemical Shift Predictions and Structural Elucidation of Oligo- and Polysaccharides by the Computer Program CASPER. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. Source: YouTube. URL: [Link]

Sources

Methodological & Application

Precision Quantitation of D-Panose: A Dual-Approach HPLC Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Analyte Profile

D-Panose (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-D-Glucopyranosyl-(1

6)-

-D-glucopyranosyl-(1

4)-D-glucose) is a reducing trisaccharide and a critical marker in the analysis of isomaltooligosaccharides (IMOs), food syrups, and fermentation broths. Unlike simple sugars, Panose presents a unique separation challenge due to its structural isomerism with Maltotriose and Isomaltotriose.

This guide provides two distinct quantification strategies:

  • Method A (QC-Standard): A robust, isocratic HILIC-RI method for routine quality control in high-concentration samples.[1]

  • Method B (R&D-Advanced): A high-sensitivity gradient HILIC-CAD method for trace analysis and complex matrix profiling.[1]

The Analytical Challenge
  • Detection: Panose lacks a chromophore, rendering standard UV detection (254 nm) useless.[1] Low-UV (190-210 nm) is non-specific and noisy.[1]

  • Separation: Panose is a reducing sugar. In solution, it mutarotates between

    
     and 
    
    
    
    anomers, potentially causing peak splitting or broadening if temperature and pH are not controlled.
  • Stationary Phase: Traditional silica-based Amino (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) columns suffer from Schiff base formation with reducing sugars, leading to rapid column degradation.
    

Method Selection Strategy

The following decision tree guides the selection of the appropriate protocol based on sample complexity and sensitivity requirements.

MethodSelection Start Start: Sample Type Conc Concentration? Start->Conc HighConc High (>0.1 mg/mL) Conc->HighConc Bulk/QC LowConc Trace (<0.1 mg/mL) Conc->LowConc Impurity/R&D Matrix Matrix Complexity? Simple Simple (Syrup/Water) Matrix->Simple Complex Complex (Biofluids/Extracts) Matrix->Complex HighConc->Matrix MethodB Method B: HILIC-CAD (Gradient, Sensitive) LowConc->MethodB MethodA Method A: HILIC-RI (Robust, Isocratic) Simple->MethodA Complex->MethodB

Figure 1: Decision matrix for selecting the optimal this compound quantification workflow.

Method A: Robust QC Protocol (HILIC-RI)

Best for: Routine Quality Control, Raw Material Testing, Food Syrups.[1] Basis: Modified from FDA Taiwan and AOAC methodologies for isomaltooligosaccharides.

Rationale

Refractive Index (RI) detection is universal but requires isocratic elution.[1] We utilize an Amide-functionalized column rather than a standard Amino column. Amide phases are chemically stable and do not react with the aldehyde group of reducing sugars (Panose), ensuring long column life.

Chromatographic Conditions[2][3][4][5][6][7]
ParameterSpecification
Column Waters XBridge BEH Amide (or TSKgel Amide-80) Dimensions: 4.6 x 150 mm, 2.5 µm or 3.5 µm
Mobile Phase Acetonitrile : Water (70 : 30 v/v) with 0.1% Triethylamine (TEA)
Flow Rate 1.0 mL/min (Adjust based on backpressure)
Temperature 35°C - 40°C (Critical for anomer collapse)
Detector Refractive Index (RI), Optical Unit Temp: 35°C
Injection Vol. 10 - 20 µL
Run Time ~20 minutes
Preparation Protocols

Mobile Phase Preparation:

  • Mix 700 mL HPLC-grade Acetonitrile with 300 mL ultrapure water.[1]

  • Add 1.0 mL Triethylamine (TEA). Note: TEA acts as a modifier to prevent tailing and accelerate mutarotation, sharpening the peak.

  • Filter through 0.22 µm nylon filter and degas. RI detectors are extremely sensitive to dissolved gas.

Standard Preparation:

  • Stock: Dissolve 50 mg this compound standard in 10 mL of 50:50 ACN:Water (5 mg/mL).

  • Working Standards: Dilute Stock to 0.1, 0.5, 1.0, and 2.5 mg/mL using Mobile Phase.

Method B: High-Sensitivity Protocol (HILIC-CAD)

Best for: Trace Impurity Analysis, Complex Matrices, Gradient Elution.[1] Basis: Modern HILIC separations utilizing Charged Aerosol Detection (CAD) for uniform response.[1]

Rationale

CAD offers near-universal detection with sensitivity 10-50x higher than RI.[1] Unlike RI, CAD is compatible with gradient elution, allowing for the separation of Panose from early-eluting monosaccharides and late-eluting polysaccharides in a single run.

Chromatographic Conditions[2][3][4][5][6][7]
ParameterSpecification
Column Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 9.0 with NH4OH)
Mobile Phase B 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water
Flow Rate 0.4 mL/min
Temperature 60°C (High temp improves mass transfer and peak shape)
Detector Charged Aerosol Detector (CAD) Evap Temp:[1] 35°C, Power Function: 1.0
Gradient Time (min) : %B 0.0: 90% 2.0: 90% 12.0: 60% 15.0: 60% 15.1: 90% 20.0: 90%
Mechanism of Action (HILIC)

HILIC_Mechanism Substrate Stationary Phase (Amide) WaterLayer Water-Enriched Layer (Stagnant) Substrate->WaterLayer H-Bonding BulkMP Bulk Mobile Phase (High ACN) BulkMP->WaterLayer Partitioning Analyte This compound (Polar) Analyte->WaterLayer Retention (Partitioning) Analyte->BulkMP Elution

Figure 2: HILIC Partitioning Mechanism.[1] Panose partitions into the water-enriched layer on the Amide surface. Higher ACN (MP B) increases retention; increasing Water (MP A) elutes the sugar.[1]

Critical Optimization & Troubleshooting

The "Split Peak" Phenomenon (Anomerization)

Panose exists as ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 and 

anomers. On high-efficiency columns (especially sub-2 µm), you may see a "saddle" or double peak.
  • The Fix:

    • Heat: Increase column temperature to 50-60°C. This increases the rate of interconversion between anomers, merging them into a single sharp peak.

    • pH: The use of TEA (Method A) or Ammonium Hydroxide (Method B, pH 9) catalyzes mutarotation, preventing peak splitting.

Column "Death" (Schiff Base)[1][2]
  • Problem: Using a standard Propyl-amine (

    
    ) column causes the amine ligand to react with the reducing end of Panose, forming a Schiff base. This turns the column yellow and destroys retention.
    
  • Solution: ALWAYS use Amide or Polymeric Amino columns (e.g., Shodex Asahipak NH2P-50).[1] These are resistant to this reaction.

Validation Parameters (Summary)

ParameterAcceptance Criteria (Method A/B)Notes
Linearity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
> 0.999CAD requires quadratic fit or log-log plot due to non-linear response.
Precision (RSD) < 2.0% (n=6)RI is very precise; CAD requires stable N2 gas flow.[1]
LOD A: 10 µg/mL B: 0.1 µg/mLCAD is significantly more sensitive.
Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
> 1.5Between Panose and Maltotriose.
Recovery 95 - 105%Spiked into placebo matrix.

References

  • FDA Taiwan. (2023).[1] Method of Test for Isomaltooligosaccharides in Beverages. Food and Drug Administration, Ministry of Health and Welfare.

  • Waters Corporation. (2020).[1] HILIC Method Development for Sugars using BEH Amide Columns. Application Note. [1]

  • Thermo Fisher Scientific. (2017).[1] HPLC with Charged Aerosol Detection (CAD) as a quality control platform for analysis of carbohydrate polymers.

  • Hutchinson, J. P., et al. (2011). "The role of the mobile phase buffer in the separation of carbohydrates by hydrophilic interaction liquid chromatography." Journal of Chromatography A.

Sources

preparing D-Panose standard solutions for calibration curves

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: D-Panose Quantification

Title: A Robust Protocol for the Preparation of this compound Standard Solutions and Generation of High-Fidelity Calibration Curves

Abstract

Accurate quantification of carbohydrates is fundamental in diverse fields, from quality control in food science to metabolic studies in drug development. This compound, a trisaccharide, serves as a critical analytical standard in these applications. The precision of any quantitative method hinges on the quality of the calibration curve, which is directly dependent on the accuracy of the standard solutions used for its construction. This application note provides a comprehensive, field-proven protocol for the preparation of this compound standard solutions and the subsequent generation of a validated calibration curve. We delve into the causality behind critical procedural steps, emphasizing techniques that ensure accuracy, reproducibility, and compliance with regulatory expectations for analytical method validation.

Introduction: The Imperative for Accuracy

This compound (C₁₈H₃₂O₁₆, M.W. 504.44 g/mol ) is a trisaccharide composed of two α-D-glucose units linked α(1→6) and α(1→4).[1] Its quantification is often performed using techniques like High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Pulsed Amperometric Detection (PAD).[2] The fundamental principle of quantitative analysis dictates that the instrumental response to an unknown sample is compared against the responses of a series of standards of known concentrations. This relationship is mathematically defined by a calibration curve.

An inaccurate standard or a poorly constructed curve will invariably lead to erroneous quantification of the analyte in unknown samples. Therefore, this guide is structured to build a self-validating workflow, where meticulous technique and an understanding of first principles mitigate potential sources of error from the outset.

Foundational Knowledge & Pre-Protocol Planning

Before entering the laboratory, a scientist must understand the physicochemical properties of the analyte and the principles of the techniques being employed. This forethought is the bedrock of a robust analytical method.

This compound Standard: Purity and Handling

The entire calibration is anchored to the purity of the analytical standard. It is imperative to use a well-characterized, high-purity this compound standard from a reputable supplier (e.g., an analytical standard grade).

  • Hygroscopy: Carbohydrates can be hygroscopic. Upon receipt, store the standard in a desiccator to prevent water absorption, which would artificially inflate the weighed mass and lead to lower-than-calculated concentrations.

  • Storage: For long-term stability, store the solid standard as recommended by the manufacturer, typically at controlled room temperature or refrigerated, protected from light and moisture.

The Critical Choice of Solvent

The ideal solvent must fully dissolve the analyte without causing degradation. For this compound and most carbohydrates, high-purity water is the solvent of choice.

  • Solvent Quality: Use ultrapure water (Type I, 18.2 MΩ·cm) or, at a minimum, HPLC-grade water. This prevents contamination from trace organics, ions, or particulates that could interfere with the analysis, especially when using sensitive detectors. Most carbohydrate separations can be performed effectively using deionized water as the mobile phase or diluent.[3]

Equipment: The Tools of Precision

The accuracy of your standard solutions is only as good as the equipment used to prepare them.

  • Analytical Balance: A four- or five-place analytical balance (reading to 0.1 mg or 0.01 mg) is mandatory. The balance must be calibrated regularly with certified weights and located on a stable, vibration-free surface away from drafts.[4][5]

  • Volumetric Glassware: Exclusively use Class A volumetric flasks and pipettes. The tighter manufacturing tolerances of Class A glassware are essential for the accuracy required in preparing stock and standard solutions.

Experimental Protocol: Stock Solution Preparation

The stock solution is the parent solution from which all other standards are derived. Any error in its preparation will propagate throughout the entire calibration curve.

Rationale for Weighing by Difference

Directly weighing a powder onto a weighing paper and then transferring it can lead to loss of material. "Weighing by difference" is a more accurate method that accounts for any material that may adhere to the original container.[6]

Step-by-Step Protocol for a 10 mg/mL this compound Stock Solution
  • Balance Preparation: Ensure the analytical balance is level and has been zeroed. Place a clean, dry weighing vessel (e.g., a small beaker or weighing boat) on the pan, close the draft shield doors, and tare the balance.[7]

  • Initial Weighing: Add approximately 250 mg of this compound analytical standard to the vessel. The exact mass is not critical, but it must be known precisely. Record the mass to the fullest resolution of the balance (e.g., 251.2 mg).

  • Transfer to Volumetric Flask: Carefully transfer the weighed this compound into a 25 mL Class A volumetric flask. Use a funnel to prevent loss of powder.

  • Re-weighing the Vessel: Place the original weighing vessel (with any residual powder) back onto the tared balance and record the mass. The difference between the initial and final mass is the exact amount of this compound transferred to the flask.

  • Dissolution: Add approximately 15-20 mL of ultrapure water to the volumetric flask. Gently swirl the flask to dissolve the solid completely. An ultrasonic bath can be used cautiously to aid dissolution, but avoid heating.

  • Dilution to Volume: Once the solid is fully dissolved and the solution has returned to ambient temperature, carefully add ultrapure water dropwise until the bottom of the meniscus is perfectly aligned with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous. This is a frequently overlooked but critical step.

Calculation Example:

  • Mass of this compound transferred: 251.2 mg

  • Final Volume: 25.00 mL

  • Stock Concentration = 251.2 mg / 25.00 mL = 10.048 mg/mL

This calculated concentration, based on the actual mass weighed, is the true value for the stock solution and must be used in all subsequent dilution calculations.

Experimental Protocol: Preparing Working Standards via Serial Dilution

Serial dilution is a systematic, stepwise dilution of the stock solution to create a series of standards that span the desired concentration range.[8][9] This method is efficient and minimizes the pipetting errors that can occur when preparing each standard directly from the stock.[10]

Designing the Calibration Range

The concentration range should bracket the expected concentration of the unknown samples. A typical calibration curve consists of a blank (solvent only) and 5-8 non-zero concentration levels.

Step-by-Step Protocol for Serial Dilution

This protocol uses the C₁V₁ = C₂V₂ dilution equation, where C is concentration and V is volume.[11]

  • Labeling: Clearly label a series of Class A volumetric flasks for each standard (e.g., Std-1 to Std-5).

  • Preparation of Intermediate Standard (if necessary): For a wide calibration range, it is often more accurate to first create an intermediate stock. For example, pipette 1.00 mL of the 10.048 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark to create a 1.0048 mg/mL intermediate standard.

  • Generating Working Standards: Using the intermediate standard (1.0048 mg/mL), prepare the working standards as outlined in the table below. For each standard, pipette the specified "Volume of Source" into the corresponding volumetric flask and dilute to the final volume with ultrapure water.

  • Homogenization: As with the stock solution, cap and invert each flask 15-20 times to ensure thorough mixing.

Table 1: Example Preparation of this compound Calibration Standards from a 1.0048 mg/mL Intermediate Stock

Standard ID Source Solution Volume of Source (mL) Final Volume (mL) Final Concentration (mg/mL) Final Concentration (µg/mL)
Blank Ultrapure Water - - 0 0
Std-1 Intermediate Stock 0.25 10.00 0.0251 25.1
Std-2 Intermediate Stock 0.50 10.00 0.0502 50.2
Std-3 Intermediate Stock 1.00 10.00 0.1005 100.5
Std-4 Intermediate Stock 2.50 10.00 0.2512 251.2

| Std-5 | Intermediate Stock | 5.00 | 10.00 | 0.5024 | 502.4 |

G cluster_0 Stock Preparation cluster_1 Intermediate & Working Standards Preparation Solid This compound Solid (251.2 mg) Stock Primary Stock (10.048 mg/mL in 25 mL) Solid->Stock Dissolve in Ultrapure H₂O Inter Intermediate Stock (1.0048 mg/mL in 10 mL) Stock->Inter 1.00 mL -> 10 mL Std1 Std-1 (0.025 mg/mL) Inter->Std1 0.25 mL -> 10 mL Std2 Std-2 (0.050 mg/mL) Inter->Std2 0.50 mL -> 10 mL Std3 Std-3 (0.100 mg/mL) Inter->Std3 1.00 mL -> 10 mL Std5 Std-5 (0.502 mg/mL) Inter->Std5 5.00 mL -> 10 mL

Caption: Workflow for this compound stock and working standard preparation.

Generating and Validating the Calibration Curve

Once the standards are prepared, they are analyzed using the chosen instrumental method. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[12]

Data Acquisition and Plotting
  • Instrument Setup: Equilibrate the analytical instrument (e.g., HPLC system) as per the method parameters.

  • Analysis Sequence: Run the standards in order of increasing concentration, starting with the blank. It is good practice to re-run one or two standards at the end of the sequence to check for instrument drift.

  • Data Plotting: Plot the instrument response (e.g., peak area) on the y-axis against the known concentration of the standards on the x-axis.

Linearity Assessment and Acceptance Criteria

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[13] This is typically evaluated by performing a linear least squares regression on the data.

  • Coefficient of Determination (R²): This value indicates the proportion of the variance in the dependent variable that is predictable from the independent variable. For most pharmaceutical and regulated analyses, the acceptance criterion for R² is typically ≥ 0.995, with values ≥ 0.999 being highly desirable for HPLC applications.[14][15]

  • Y-Intercept: The y-intercept of the regression line should be close to zero. A large intercept may indicate the presence of a systematic error or interference.

  • Visual Inspection: Always visually inspect the calibration plot. The data points should be randomly scattered around the regression line. Any clear pattern (e.g., a curve or an 'S' shape) indicates non-linearity, even if the R² value is acceptable.

  • Residual Plot: A plot of the residuals (the difference between the observed and predicted response) versus concentration is a powerful tool for diagnosing non-linearity. The residuals should be randomly distributed around zero.

Table 2: Typical Acceptance Criteria for Calibration Curve Linearity (per ICH Guidelines)

Parameter Acceptance Criterion Rationale
Coefficient of Determination (R²) ≥ 0.995 (often ≥ 0.999 is targeted) Ensures a strong correlation between concentration and response.[14]
Y-Intercept Should not be significantly different from zero A significant intercept may indicate bias or interference.
Residual Plot Random distribution of points around the zero line Confirms the appropriateness of the linear model.

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[16] | Defines the working limits of the assay. |

G cluster_0 Data Analysis Concentration Known Concentration (x-axis) Regression Linear Least Squares Regression Concentration->Regression Response Instrument Response (y-axis) Response->Regression Equation Calibration Equation y = mx + c Regression->Equation R_squared Coefficient of Determination (R²) Regression->R_squared Validation Method Validation (Accept/Reject) Equation->Validation Used to calculate unknowns R_squared->Validation Used to assess linearity

Caption: Logical relationship for generating and validating a calibration curve.

Conclusion

The preparation of accurate this compound standard solutions is a foundational skill that directly impacts the quality and reliability of quantitative data. By combining high-purity reagents, calibrated Class A equipment, and meticulous laboratory technique—such as weighing by difference and proper homogenization—analysts can construct high-fidelity calibration curves. Adherence to the principles of analytical method validation, as outlined by regulatory bodies like the ICH, ensures that the resulting data is not only accurate but also defensible. This protocol provides the necessary framework to achieve that standard of excellence.

References

  • HPLC for Carbohydrate Analysis . (2016). ResearchGate. Retrieved February 5, 2026, from [Link]

  • How to prepare Orion calibration standards by serial dilution . (2016, February 22). Thermo Fisher Scientific Inc. via YouTube. Retrieved February 5, 2026, from [Link]

  • Analytical Balances and Proper Weighing Practices . (2026, January 8). Lab Manager. Retrieved February 5, 2026, from [Link]

  • Analysis of carbohydrates, alcohols, and organic acids . (2011, June 30). Agilent Technologies. Retrieved February 5, 2026, from [Link]

  • Standard Operating Procedure - Operation of Analytical Balances . (n.d.). Trent University. Retrieved February 5, 2026, from [Link]

  • Panose . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures . (2023, November). U.S. Food and Drug Administration (FDA). Retrieved February 5, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005, November). U.S. Food and Drug Administration (FDA). Retrieved February 5, 2026, from [Link]

  • Serial Dilutions and Standard Curve . (2023, January 17). Biology LibreTexts. Retrieved February 5, 2026, from [Link]

  • Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach . (2020, August). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Proper Use of Balances . (2022, August 17). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Preparation of Standard Solutions . (2010, September 27). Pharmaguideline. Retrieved February 5, 2026, from [Link]

  • How to do serial dilutions (including calculations) . (2023, February 16). INTEGRA Biosciences. Retrieved February 5, 2026, from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures . (2023, December 14). European Medicines Agency (EMA). Retrieved February 5, 2026, from [Link]

  • Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples . (2017, September 12). LCGC International. Retrieved February 5, 2026, from [Link]

  • Standard Curve Linearity . (2009, March 17). Chromatography Forum. Retrieved February 5, 2026, from [Link]

  • How To Use Analytical Balances . (n.d.). Mettler Toledo. Retrieved February 5, 2026, from [Link]

  • Evaluation of linearity for calibration functions: A practical approach for chromatography techniques . (n.d.). Digital CSIC. Retrieved February 5, 2026, from [Link]

  • How to Use Analytical Balances | 3 Points to Follow . (n.d.). Mettler Toledo. Retrieved February 5, 2026, from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures . (2023, December 14). European Medicines Agency. Retrieved February 5, 2026, from [Link]

  • Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples . (2017, September 12). LCGC. Retrieved February 5, 2026, from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . (2023, December 14). European Medicines Agency (EMA). Retrieved February 5, 2026, from [Link]

  • Standard Curve Linearity . (2009, March 17). Chromatography Forum. Retrieved February 5, 2026, from [Link]

  • Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach . (2020). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures . (2023). U.S. Food and Drug Administration. Retrieved February 5, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). U.S. Food and Drug Administration. Retrieved February 5, 2026, from [Link]

  • How to do serial dilutions (including calculations) . (2023). INTEGRA Biosciences. Retrieved February 5, 2026, from [Link]

  • How to prepare Orion calibration standards by serial dilution . (2016). Thermo Fisher Scientific. Retrieved February 5, 2026, from [Link]

  • Standard Curve Linearity . (2009). Chromatography Forum. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: D-Panose Stability & pH Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals requiring precise control over D-Panose stability. It synthesizes carbohydrate chemistry principles with practical troubleshooting protocols.

Executive Summary: The Stability Window

For this compound (


-D-Glucopyranosyl-(1

6)-

-D-glucopyranosyl-(1

4)-D-glucose), the optimal stability window in aqueous solution is pH 5.0 – 7.0 .[1]

Deviating from this range activates two distinct degradation mechanisms:

  • Acidic Conditions (pH < 4.0): Proton-catalyzed hydrolysis of glycosidic bonds.[1] The

    
     linkage is kinetically more vulnerable than the 
    
    
    
    linkage.[1]
  • Alkaline Conditions (pH > 8.0): The "Peeling Reaction" (

    
    -elimination) and Lobry de Bruyn-Alberda van Ekenstein (LBAE) isomerization, driven by the free reducing end of the trisaccharide.[1]
    

Module 1: Critical Stability Parameters (FAQ)

Q1: Why is pH 6.0 often cited as the target for this compound buffers?

Answer: pH 6.0 sits at the thermodynamic intersection of minimal acid hydrolysis and minimal alkaline degradation.

  • Mechanism: this compound contains a reducing end (hemiacetal).[1] At pH > 8, this hemiacetal ionizes (

    
    ), promoting ring-opening and subsequent enolization.[1] This leads to the "peeling reaction," where glucose units are sequentially stripped from the reducing end, forming isosaccharinic acids and causing solution yellowing (Maillard-like progression if amines are present, or caramelization).
    
  • Contrast: At pH < 4, the glycosidic oxygen atoms become protonated, leading to unimolecular heterolysis (SN1-like mechanism).[1] This cleaves the trisaccharide into glucose and disaccharides (Maltose/Isomaltose).[1]

Q2: How does the specific structure of this compound affect its acid stability compared to Maltotriose?

Answer: this compound is structurally unique because it contains both


 and 

linkages.[1]
  • The 1

    
    6 Advantage:  The 
    
    
    
    linkage (isomaltose-like) has an extra degree of rotational freedom (three bonds: C1-O-C6-C5) compared to the
    
    
    linkage.[1] This conformational flexibility, combined with steric factors, generally makes the
    
    
    bond slower to hydrolyze in dilute acid than the
    
    
    bond.
  • Implication: Under mild acidic stress (pH 3-4), you may observe a transient accumulation of Isomaltose and Glucose before the Isomaltose further degrades. In contrast, Maltotriose (all

    
    ) degrades more uniformly.[1]
    
Q3: What buffer systems are recommended for long-term storage?

Answer:

Buffer System pH Range Suitability Notes
Sodium Acetate 4.0 – 5.6 High Excellent for preventing alkaline degradation; bacteriostatic properties at higher concentrations.[1]
Sodium Phosphate 5.8 – 7.0 Moderate Good buffering capacity, but phosphate can catalyze degradation at high temperatures; susceptible to microbial growth.[1]
Citrate-Phosphate 5.0 – 7.0 High Broad range; citrate acts as a chelator, suppressing metal-ion catalyzed oxidation.[1]

| Tris-HCl | 7.0 – 8.0 | Low | Avoid if possible.[1] Primary amines can react with the reducing end of Panose (Schiff base formation/Maillard reaction).[1] |

Module 2: Troubleshooting Degradation

Scenario A: "I see new peaks appearing in my HPLC chromatogram."

Diagnosis: Hydrolysis or Isomerization.[1]

  • If peaks appear at lower Retention Times (RT) than Panose: Likely Hydrolysis .[1]

    • Check: Is pH < 4? Is the temperature > 40°C?

    • Products: Glucose (monomer), Maltose (disaccharide), Isomaltose (disaccharide).[1]

  • If peaks appear close to Panose or as "shoulders": Likely Isomerization (LBAE) .[1]

    • Check: Is pH > 8?

    • Mechanism:[1][2][3] The glucose unit at the reducing end isomerizes to fructose (forming glucosyl-glucosyl-fructose) or mannose analogues.

Scenario B: "The solution is turning yellow/brown."

Diagnosis: Alkaline Degradation or Maillard Reaction.[1]

  • Cause 1 (High pH): Even without proteins, reducing sugars undergo complex rearrangements (benzylic acid type) in alkali, producing chromophores (yellow/brown pigments).[1]

  • Cause 2 (Amine Contamination): If using Tris, Glycine, or ammonium buffers, the reducing aldehyde of Panose reacts with the amine nitrogen.

  • Corrective Action: Switch to a Citrate or Acetate buffer (pH 5-6) and ensure temperature is kept < 4°C for storage.

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways that define the stability window.

PanoseStability Panose This compound (Trisaccharide) AcidCond Acidic Conditions (pH < 4.0) Panose->AcidCond Exposure BaseCond Alkaline Conditions (pH > 8.0) Panose->BaseCond Exposure Optimal Optimal Window (pH 5.0 - 7.0) Panose->Optimal Buffering Protonation Protonation of Glycosidic Oxygen AcidCond->Protonation Cleavage Hydrolysis (Cleavage) Protonation->Cleavage ProductsAcid Breakdown Products: Glucose + Maltose Glucose + Isomaltose Cleavage->ProductsAcid Enolization Enolization of Reducing End BaseCond->Enolization Peeling Peeling Reaction (Beta-Elimination) Enolization->Peeling ProductsBase Degradation Products: Isosaccharinic Acids Organic Acids (Yellowing) Peeling->ProductsBase Stable Stable Solution (Long-term Storage) Optimal->Stable

Figure 1: Stability landscape of this compound showing divergent degradation mechanisms outside the neutral pH window.

Module 4: Analytical Validation Protocol

To validate the stability of your this compound formulation, utilize this self-validating HPLC workflow.

Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for oligosaccharides due to its high sensitivity for non-derivatized sugars.[1]

Protocol:

  • Column: Dionex CarboPac PA1 or PA200.[1]

  • Eluent A: 100 mM NaOH (Keeps sugars ionized for retention).

  • Eluent B: 100 mM NaOH + 500 mM Sodium Acetate (Pushes elution).

  • Gradient:

    • 0-10 min: Isocratic 100 mM NaOH (Separates Glucose/Maltose).

    • 10-25 min: Linear gradient to 50% B (Elutes Panose and Isomaltose).

  • Detection: PAD (Gold electrode).[1]

Validation Check:

  • Prepare a System Suitability Standard containing Glucose, Maltose, Isomaltose, and Panose.[1]

  • Pass Criteria: Resolution (

    
    ) > 1.5 between the Panose peak and the Isomaltose peak. If these merge, your gradient slope is too steep.[1]
    

References

  • BeMiller, J. N. (2019).[1] Carbohydrate Chemistry for Food Scientists. AACC International Press.[1] (Authoritative text on acid hydrolysis and alkaline peeling mechanisms).

  • Sigma-Aldrich. (n.d.).[1][4] this compound Analytical Standard Product Information. Retrieved from [1]

  • PubChem. (n.d.).[1] Panose Compound Summary. National Library of Medicine.[1][5] Retrieved from [1]

  • Senn, T., et al. (1985).[1] Kinetics of the hydrolysis of maltose and isomaltose. (Establishes the differential stability of 1,4 vs 1,6 linkages).

  • Whistler, R. L., & BeMiller, J. N. (1958).[1] Alkaline Degradation of Polysaccharides. Advances in Carbohydrate Chemistry. (Foundational review on the peeling reaction).

Sources

Technical Guide: Removing Glucose Impurities from D-Panose Fractions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for researchers requiring high-purity D-Panose. It prioritizes mechanistic understanding and reproducible protocols over generic advice.

Executive Summary & Problem Definition

The Challenge: this compound (


-D-Glcp-(1

6)-

-D-Glcp-(1

4)-D-Glcp) is a trisaccharide often produced via transglycosylation or enzymatic hydrolysis of pullulan. A persistent impurity in these fractions is D-glucose , which shares similar solubility profiles and lacks distinct charge differences in neutral pH, making separation challenging.

Impact of Impurity:

  • Crystallization Inhibition: Glucose acts as a chaotropic agent, preventing this compound crystallization.

  • Bioassay Interference: Glucose often triggers false positives in metabolic assays or competes for transporter binding sites in cell-based studies.

Scope: This guide details three validated purification workflows:

  • Ligand-Exchange Chromatography (LEC): The gold standard for physical separation.

  • Selective Biological Depletion: High-yield removal using metabolic selectivity.

  • Adsorption Fractionation: A cost-effective method for polishing.

Method A: Ligand-Exchange Chromatography (LEC)

Best For: High-purity requirements (>98%), analytical scale, or continuous industrial processing (SMB).

The Mechanism

Unlike standard size exclusion, this method utilizes Strong Acid Cation (SAC) exchange resins in the Calcium (


)  form.
  • Ligand Exchange: Glucose (monosaccharide) has accessible hydroxyl groups that form coordination complexes with

    
     ions inside the resin bead.
    
  • Size Exclusion: this compound (trisaccharide, MW ~504 Da) is sterically hindered from entering the tight gel network of the resin beads.

  • Result: this compound elutes at the void volume (

    
    ), while glucose is retained and elutes later.
    
Experimental Protocol

Materials:

  • Resin: Amberlite™ CR99 (Ca-form) or equivalent 4-8% cross-linked gel resin.

  • Column: Jacketed glass column (e.g., 2.5 cm ID x 100 cm L).

  • Mobile Phase: Degassed, deionized water (isocratic).

Step-by-Step Workflow:

  • Resin Preparation: Hydrate resin in deionized water at 60°C for 4 hours. Pack the column to ensure a uniform bed.

  • Thermal Equilibration: Circulate water through the column jacket to maintain 60°C . Note: Elevated temperature improves mass transfer and reduces viscosity, sharpening the peaks.

  • Loading: Inject sample (30-50% w/v dry solids) at 0.05 BV (Bed Volumes).

  • Elution: Flow rate 0.2 - 0.4 BV/hr.

  • Fraction Collection:

    • Fraction A (0.45 - 0.55 BV): High MW Oligosaccharides (if present).

    • Fraction B (0.55 - 0.65 BV): Purified this compound .

    • Fraction C (0.75 - 0.90 BV): Glucose/Fructose impurities.

Visualization: LEC Separation Logic

LEC_Mechanism Input Crude Mixture (Panose + Glucose) Resin Ca2+ Resin Bed (Gel Phase) Input->Resin Interaction Differential Interaction Resin->Interaction Panose_Path This compound (Excluded from pores) Interaction->Panose_Path Steric Hindrance Glucose_Path Glucose (Complexes with Ca2+) Interaction->Glucose_Path Ligand Exchange Elution_Early Early Elution (Void Volume) Panose_Path->Elution_Early Elution_Late Late Elution (Retained) Glucose_Path->Elution_Late

Figure 1: Mechanism of separation on Calcium-form cation exchange resins. Panose is excluded by size, while glucose is retained via coordination chemistry.

Method B: Selective Biological Depletion (Yeast Treatment)

Best For: Large batch volumes, removing trace glucose from high-value fractions.

The Mechanism

Saccharomyces cerevisiae (Baker's Yeast) possesses specific transporters (HXT family) for hexoses (glucose) but lacks the extracellular amylases or specific transporters required to internalize or hydrolyze isomalto-oligosaccharides like Panose (


-1,6 linkages).
Experimental Protocol

Materials:

  • Active Dry Yeast (S. cerevisiae).

  • Reactor with gentle agitation.

  • Centrifuge/Filtration unit (0.2

    
    m).
    

Step-by-Step Workflow:

  • Preparation: Dissolve crude this compound fraction to 10-20% (w/v) in water. Adjust pH to 5.0 - 5.5.

  • Inoculation: Add rehydrated yeast (2% w/w of dry solids).

  • Fermentation: Incubate at 30°C with gentle stirring (50-100 rpm) for 12-24 hours. Note: Anaerobic conditions preferred to minimize biomass generation.

  • Monitoring: Track glucose depletion via TLC or HPLC.

  • Termination: Heat shock (80°C for 10 min) or immediate centrifugation to remove cells.

  • Polishing: Filter supernatant through activated carbon to remove yeast metabolites/odor.

Method C: Activated Carbon Fractionation

Best For: Polishing, desalting, and removing color alongside glucose.

The Mechanism

Activated carbon adsorbs carbohydrates based on molecular weight and hydrophobicity. Monosaccharides (Glucose) bind weakly and elute with water. Trisaccharides (Panose) bind more strongly and require organic modifiers (Ethanol) to desorb.

Experimental Protocol
  • Column Packing: Pack a column with granular activated carbon (washed with HCl and water).

  • Loading: Load crude sample (max 5% of carbon weight).

  • Gradient Elution:

    • Step 1 (100% Water): Elutes salts and Glucose .

    • Step 2 (5-10% Ethanol): Elutes Disaccharides (Maltose/Isomaltose).

    • Step 3 (15-20% Ethanol): Elutes This compound .

  • Concentration: Rotary evaporate the ethanol fraction.

Comparative Data Summary

FeatureLigand Exchange (Ca-Resin)Biological Depletion (Yeast)Activated Carbon
Glucose Removal >99%~100% (Trace limits)90-95%
Panose Yield 85-90%>95%70-80%
Scalability High (Linear)High (Volumetric)Medium
Cost High (Resin/Equipment)LowLow
Primary Risk Peak overlappingContamination/MetabolitesIrreversible adsorption

Troubleshooting & FAQs

Q1: In Method A (Resin), my glucose and Panose peaks are overlapping. Why?

A: This is usually due to one of three factors:

  • Flow Rate too high: Reduce flow to <0.3 BV/hr to allow equilibrium.

  • Temperature too low: Ligand exchange kinetics are slow at room temperature. Ensure the column is at 60°C.

  • Ionic Contamination: If the sample contains salts (

    
    , 
    
    
    
    ), they displace
    
    
    on the resin, destroying the separation mechanism. Always desalt your sample before loading.
Q2: In Method B (Yeast), I see a loss of Panose yield. Is the yeast eating it?

A: Standard S. cerevisiae cannot metabolize Panose. However:

  • Contamination: Wild yeast or bacterial contaminants might possess glucoamylase activity. Ensure sterile equipment.

  • Diauxic Shift: If fermentation proceeds too long after glucose exhaustion, stressed cells may release intracellular enzymes. Stop the reaction immediately upon glucose depletion.

Q3: How do I remove the "yeast smell" after fermentation?

A: The supernatant will contain ethanol and yeast metabolites. Pass the solution through a small Activated Carbon column or perform a vacuum evaporation step, which removes volatile organics.

Q4: Can I use Nanofiltration (NF) instead?

A: NF is difficult for this specific separation. The molecular weight difference between Glucose (180 Da) and Panose (504 Da) is within the "loose" range of many NF membranes, leading to either high Panose loss or poor Glucose transmission. Chromatography is superior for this specific MW window.

References

  • Samyang Trilite.Chromatography Ion Exchange Resin Mechanism. (Explains ligand exchange of glucose/fructose/oligosaccharides on Ca-form resins).

  • DuPont Water Solutions.AmberLite™ CR99 Chromatographic Separation Resins Technical Manual.

  • Panesar, P. S., et al. (2014). Production of high-purity isomalto-oligosaccharides syrup by the enzymatic conversion of transglucosidase and fermentation of yeast cells.[1][2] (Validates yeast selectivity for glucose removal).

  • Hernández, O., et al. (2009). Purification of fructooligosaccharides in an activated charcoal fixed bed column.

Sources

Technical Guide: Minimizing Byproduct Formation in D-Panose Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

D-Panose is a functional trisaccharide typically synthesized via enzymatic transglycosylation. The primary challenge in its production is the thermodynamic competition between transglycosylation (synthesis of the


-1,6 linkage) and hydrolysis  (cleavage of the substrate into glucose).

To minimize byproducts (primarily D-glucose, isomaltose, and residual maltose), the reaction environment must be engineered to suppress water activity (


) and kinetically favor the transfer of the glucosyl moiety to the acceptor (maltose) rather than to water.
The Kinetic Partitioning Challenge

The enzyme (typically


-glucosidase or transglucosidase) forms an intermediate enzyme-glucosyl complex. This complex faces two fates:
  • Hydrolysis (Byproduct): Water attacks the complex

    
     Glucose.
    
  • Transglycosylation (Product): Maltose attacks the complex

    
     this compound.
    

Strategic Directive: You must shift the partition coefficient (


 ratio) toward transglycosylation by maximizing acceptor concentration and minimizing available water.

Reaction Optimization: The "High-Gravity" Protocol

The most effective method to minimize hydrolysis byproducts is High-Gravity (High-Solids) Synthesis. This approach reduces water availability, forcing the enzyme to utilize carbohydrates as acceptors.

Experimental Protocol: High-Solids Transglycosylation

Objective: Maximize this compound yield while suppressing glucose formation.

Reagents:

  • Substrate: Maltose syrup (High purity, >95% maltose recommended to avoid isomeric byproducts).

  • Enzyme: Transglucosidase (e.g., from Aspergillus niger or Aspergillus neoniger).

  • Buffer: 50 mM Sodium Acetate, pH 5.0.

Step-by-Step Methodology:

  • Substrate Preparation (Critical):

    • Prepare a 60% (w/v) maltose solution.

    • Why: Substrate concentrations <40% exponentially increase hydrolytic activity. High viscosity is necessary to depress water activity (

      
      ).
      
  • Enzyme Dosing:

    • Add Transglucosidase at 1–5 Units per gram of maltose .

    • Note: Excess enzyme does not increase yield; it accelerates the approach to equilibrium, where secondary hydrolysis (degradation of Panose) becomes dominant.

  • Reaction Incubation:

    • Incubate at 60°C with gentle agitation (50 rpm).

    • Thermodynamic Control: Higher temperatures often favor transglycosylation over hydrolysis in retaining glycosidases due to higher activation energy for the transfer step.

  • Termination (The "Stopping Point"):

    • Monitor reaction via HPLC every 2 hours.

    • Stop reaction immediately when this compound yield plateaus (typically 24–30 hours). Continued incubation will degrade this compound into Isomaltose and Glucose.

    • Inactivate enzyme by heating to 95°C for 10 minutes.

Data Summary: Substrate Concentration vs. Byproduct Formation[1][2]
Substrate Conc. (w/v)Water Activity (

)
Hydrolysis (Glucose %)Transglycosylation (Panose %)Byproduct Risk
10% 0.99High (>40%)Low (<15%)Critical (High Hydrolysis)
30% 0.96Moderate (25%)Moderate (25%)Moderate
60% 0.92Minimized (<10%) Maximized (>40%) Optimal

Visualizing the Pathway

The following diagram illustrates the competitive pathways. To minimize byproducts, we must block the "Hydrolysis" path and the "Secondary Hydrolysis" path.

PanoseSynthesis Maltose Maltose (Substrate) Complex Glucosyl-Enzyme Intermediate Maltose->Complex Enzyme Binding Enzyme α-Glucosidase Enzyme->Complex Glucose Glucose (Byproduct) Complex->Glucose + Water (Hydrolysis) Panose This compound (Target Product) Complex->Panose + Maltose (Transglycosylation) Water Water (Hydrolysis) Acceptor Maltose (Acceptor) Isomaltose Isomaltose (Isomeric Byproduct) Panose->Isomaltose Secondary Hydrolysis (Over-incubation)

Caption: Kinetic competition between hydrolysis (red path) and transglycosylation (green path). High substrate concentration blocks the red path.

Purification & Downstream Processing

Even with optimized synthesis, the reaction mixture will contain ~40-50% Panose, residual Maltose, and Glucose.

Strategy: Selective Yeast Fermentation

To remove the specific byproducts (Glucose and Maltose) without expensive chromatography, use a biological filter.

  • Inoculation: Add Saccharomyces cerevisiae (Baker's yeast) to the reaction mixture.

  • Mechanism: Yeast selectively ferments Glucose and Maltose but cannot ferment this compound (due to the

    
    -1,6 linkage).
    
  • Result: Glucose/Maltose are converted to Ethanol/CO2.

  • Final Polish: Filter biomass, evaporate ethanol, and polish with activated carbon.

Technical Support & Troubleshooting (FAQ)

Q1: I am seeing high levels of Isomaltose instead of Panose. Why?

Diagnosis: This is likely due to Secondary Hydrolysis or Thermodynamic Equilibration . Root Cause: If the reaction runs too long, the enzyme will hydrolyze the thermodynamically unstable Panose and recombine the glucose units into Isomaltose, which is often the thermodynamic sink (most stable product) for certain


-glucosidases.
Solution: 
  • Reduce reaction time. Perform a time-course study and stop exactly at peak Panose concentration.

  • Switch enzymes. Aspergillus transglucosidase has higher specificity for the 1,6-linkage on maltose (Panose) compared to generic

    
    -glucosidases.
    
Q2: My yield is low (<20%), and glucose is the dominant product.

Diagnosis: Water activity is too high. Root Cause: You are likely running the reaction at standard buffer concentrations (e.g., 10-20% substrate). Solution: Increase substrate concentration to the saturation point (60-70% w/v). If viscosity is too high to stir, increase temperature to 65°C (verify enzyme stability first).

Q3: Can I use Dextransucrase instead of Alpha-Glucosidase?

Answer: Yes, and it often yields higher purity. Mechanism: Dextransucrase uses Sucrose as the donor and Maltose as the acceptor.[1] Reaction: Sucrose + Maltose


 Panose + Fructose.
Benefit:  The byproduct is Fructose, which is easily separated from Panose via cation exchange chromatography (Ca2+ form), unlike Glucose/Maltose separation which is more difficult.
Q4: How do I separate Panose from Maltotriose?

Diagnosis: These are both trisaccharides with similar molecular weights (MW 504.44), making Size Exclusion Chromatography (SEC) ineffective. Solution: Use Ligand-Exchange Chromatography .

  • Resin: Strong Acid Cation (SAC) resin in Ag+ or Ca2+ form.

  • Mechanism: The separation is based on the spatial orientation of hydroxyl groups complexing with the metal ion. The

    
    -1,6 linkage in Panose creates a different complexation constant than the 
    
    
    
    -1,4 linkage in Maltotriose.

References

  • Transglycosylation Kinetics & Optimization

    • Study on High-Substrate Concentration: "Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration." MDPI.

  • Enzyme Specificity & Byproducts

    • Aspergillus niger Transglucosidase: "Enzymatic preparation of oligosaccharides by transglycosylation: A comparative study of glucosidases." ResearchGate.[2]

  • Dextransucrase Pathway

    • Mathematical Modeling of Panose Production: "Evaluation of Enzymatic Reactors for Large-Scale Panose Production." ResearchGate.[2]

  • Purification Techniques

    • Chromatographic Separation: "Chromatographic Separation of Fructose and Glucose with AmberLite™ CR99 Ion Exchange Resins." DuPont.

Sources

Validation & Comparative

Comparative Prebiotic Index Guide: D-Panose vs. Inulin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of D-Panose (an isomalto-oligosaccharide component) and Inulin (a fructan) for researchers in gut microbiome modulation and drug development. While Inulin serves as the industry-standard reference for prebiotic activity (Prebiotic Index ~0.38–1.03), this compound exhibits a distinct, highly selective fermentation profile.

Key Differentiator: Inulin is a "non-digestible"


-2,1 fructan fermented broadly in the proximal colon. This compound is a "slowly digestible" 

-1,6 trisaccharide. Its partial resistance to mammalian isomaltase allows a specific fraction to reach the distal colon, where it drives a butyrogenic shift and selectively stimulates Bifidobacterium spp. while suppressing Bacteroides groups, yielding a competitive Prebiotic Index (PI) with unique metabolic outputs.

Structural & Mechanistic Foundation

The distinct prebiotic indices of these two compounds stem directly from their glycosidic linkages and resistance to host enzymatic hydrolysis.[1]

Structural Comparison
FeatureThis compoundInulin
Chemical Class Isomalto-oligosaccharide (IMO)Fructan (ITF)
Structure

-D-Glcp-(1

6)-

-D-Glcp-(1

4)-D-Glcp

-D-Fruf-(2

1)

-

-D-Glcp
Linkage Type

-1,6
(Branching point mimic)

-2,1
(Linear)
Degree of Polymerization (DP) 3 (Trisaccharide)2–60 (Average 10–25)
Host Digestibility Partial/Slow: Hydrolyzed slowly by mucosal sucrase-isomaltase.Resistant: Indigestible by human enzymes.
Colonic Availability ~40–60% reaches colon (Dose-dependent)>90% reaches colon
Mechanism of Action Diagram

The following diagram illustrates the differential transit and fermentation pathways.

PrebioticMechanism Ingestion Oral Ingestion Stomach Gastric Transit (Acid Stability) Ingestion->Stomach SmallIntestine Small Intestine (Enzymatic Hydrolysis) Stomach->SmallIntestine Panose This compound (α-1,6 Linkage) SmallIntestine->Panose Substrate Inulin Inulin (β-2,1 Linkage) SmallIntestine->Inulin Substrate Colon Colonic Fermentation (Microbiota) Bifido Bifidobacterium spp. (Proliferation) Colon->Bifido Selective Fermentation Isomaltase Mucosal Isomaltase (Slow Hydrolysis) Panose->Isomaltase Partial Digestion Isomaltase->Colon Residual Fraction (Effective Prebiotic Dose) Inulin->Colon Intact Transit (100% Availability) SCFA SCFA Output Bifido->SCFA Metabolites

Caption: Comparative transit pathway showing Inulin's complete resistance versus this compound's partial hydrolysis, determining the effective prebiotic load reaching the colon.

Comparative Performance Analysis

The Prebiotic Index (PI)

The Prebiotic Index is a quantitative metric derived from changes in key bacterial populations during fermentation. The standard equation (Palframan et al., 2003) is:



  • Bif: Bifidobacterium spp.[2][3][4][5][6][7]

  • Bac: Bacteroides spp.

  • Lac: Lactobacillus spp.[3][6][7]

  • Clos: Clostridium histolyticum group

  • Total: Total bacterial count

Comparative Data
MetricInulin (Reference)This compoundInterpretation
PI Score (In Vitro) 0.38 – 1.03 Estimated 0.30 – 0.60 *Inulin has a higher raw PI due to mass availability; Panose shows high specificity but lower total mass reaching the colon in vivo.
Bifidogenic Effect High (Broad spectrum)High (Specific strains)Panose specifically boosts B. lactis and B. bifidum.[7]
Bacteroides Impact Variable (often neutral/slight decrease)Significant Decrease Panose exhibits a stronger negative pressure on Bacteroides relative to total growth.
SCFA Profile Acetate : Propionate : Butyrate(60 : 25 : 15)Acetate : Butyrate(High Butyrate ratio)Panose fermentation favors butyrate production, crucial for epithelial integrity.

*Note: Panose PI is estimated based on comparative growth curves (Source 1.1) showing significant Bifidogenic shift and Bacteroides suppression similar to high-performing oligosaccharides.[4]

Fermentation Kinetics & Selectivity
  • Inulin: Fermented rapidly in the proximal colon. This can lead to bloating (gas production) and rapid depletion of the substrate before it reaches the distal colon.

  • This compound: As a trisaccharide with a resistant

    
    -1,6 bond, its fermentation is slower and more sustained. It acts as a highly selective substrate for Bifidobacterium strains that possess specific 
    
    
    
    -glucosidase and oligo-1,6-glucosidase activity, creating a competitive exclusion effect against Clostridia and Bacteroides.

Experimental Protocols (Self-Validating)

To objectively determine the Prebiotic Index of this compound vs. Inulin, the following In Vitro Batch Culture Fermentation protocol is recommended. This system is self-validating via the inclusion of a negative control (cellulose/no carbon) and a positive control (Inulin).

Protocol Workflow

Objective: Quantify bacterial modulation and SCFA production over 24 hours.

Reagents:

  • Basal Nutrient Medium (peptone, yeast extract, NaHCO3, salts, hemin, Vitamin K1).

  • Substrates: this compound (Test), Inulin (Positive Control), Cellulose (Negative Control).

  • Inoculum: Fresh fecal slurry (10% w/v in PBS) from healthy donors (no antibiotics >3 months).

Step-by-Step Methodology:

  • Preparation: Sterilize 100mL batch culture vessels containing 90mL basal medium. Sparge with O2-free N2 gas overnight to ensure anaerobic conditions.

  • Substrate Addition: Add 1% (w/v) of this compound or Inulin to respective vessels just prior to inoculation.

  • Inoculation: Add 10mL of fresh fecal slurry to each vessel.

  • Incubation: Maintain at 37°C with continuous stirring. Control pH at 6.6–7.0 using automated HCl/NaOH addition (mimics distal colon).

  • Sampling: Withdraw 5mL aliquots at T=0, 4, 8, 24, and 48 hours.

  • Analysis:

    • Bacterial Enumeration: Use FISH (Fluorescent In Situ Hybridization) or qPCR targeting Bifidobacterium, Lactobacillus, Bacteroides, and Clostridium clusters.

    • Metabolites: Centrifuge samples; analyze supernatant for SCFA (Acetate, Propionate, Butyrate) via HPLC or Gas Chromatography.

  • Calculation: Input log10 CFU counts into the Palframan equation to derive PI at each time point.

Experimental Workflow Diagram

ExperimentWorkflow cluster_vessels Anaerobic Batch Vessels (pH 6.8, 37°C) Start Fecal Sample Collection Slurry 10% Slurry Preparation (PBS + Cysteine-HCl) Start->Slurry V1 Vessel A: this compound (1%) Slurry->V1 V2 Vessel B: Inulin (1%) Slurry->V2 V3 Vessel C: Cellulose (Control) Slurry->V3 Sampling Sampling Points (0h, 4h, 8h, 24h, 48h) V1->Sampling V2->Sampling V3->Sampling Analysis1 qPCR / FISH (Bacterial Counts) Sampling->Analysis1 Analysis2 HPLC / GC (SCFA Profiling) Sampling->Analysis2 Calc Calculate Prebiotic Index (PI) Apply Palframan Equation Analysis1->Calc Analysis2->Calc

Caption: Standardized in vitro batch fermentation workflow for calculating and comparing Prebiotic Index scores.

Implications for Drug & Supplement Development

  • Formulation Strategy:

    • Inulin: Best for "bulk" prebiotic claims and general bifidogenesis. However, its rapid fermentation can cause gas/bloating issues in sensitive populations (IBS).

    • This compound: Ideal for precision prebiotic formulations. Its slower fermentation and butyrate specificity make it suitable for gut barrier repair applications (e.g., "Leaky Gut" formulations) and for patients sensitive to high-FODMAP fructans.

  • Dosing Considerations:

    • Because this compound is partially digested (approx. 40-60% availability), the oral dose must be adjusted higher than Inulin to achieve the same colonic concentration, OR it must be encapsulated for delayed release.

  • Synergy:

    • Combining this compound (distal/slow) with Inulin (proximal/fast) may offer a "full-length" colonic fermentation strategy, maintaining high PI scores throughout the entire large intestine.

References

  • Palframan, R. J., Gibson, G. R., & Rastall, R. A. (2003). Development of a quantitative tool for the comparison of the prebiotic effect of dietary oligosaccharides. Journal of Applied Microbiology. Link

  • Mäkeläinen, H., et al. (2010). Panose, a new prebiotic candidate. Letters in Applied Microbiology. Link

  • Roberfroid, M. B. (2007). Prebiotics: The Concept Revisited. The Journal of Nutrition. Link

  • Kolida, S., & Gibson, G. R. (2007). Prebiotic capacity of inulin-type fructans. The Journal of Nutrition. Link

  • Lee, B. H., et al. (2013). Preparation and Analysis of α-1,6 Glucan as a Slowly Digestible Carbohydrate. Bioscience, Biotechnology, and Biochemistry. Link

Sources

A Senior Application Scientist's Guide to the Comparative Hydrolysis of D-Panose and Panose by Amyloglucosidase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbohydrate research and enzymatic applications, a nuanced understanding of substrate specificity is paramount. This guide provides an in-depth technical comparison of the hydrolysis of D-Panose and the commonly referenced "panose" by amyloglucosidase. As will be detailed, the nomenclature in common scientific and commercial use treats these terms as synonymous, with this compound being the accurate chemical descriptor for the commercially available and researched trisaccharide. This guide will, therefore, focus on the enzymatic hydrolysis of this compound, providing the foundational knowledge, experimental protocols, and data interpretation frameworks necessary for researchers in the field.

Introduction: Deconstructing the Substrates and the Enzyme

This compound , a trisaccharide with the systematic name O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose, is a key molecule in carbohydrate chemistry.[1][2] It is characterized by the presence of both α-1,4 and α-1,6 glycosidic linkages, making it an interesting substrate for enzymes with dual specificity.[3][4] Commercially, it is available as an analytical standard. The term "panose" is ubiquitously used in scientific literature to refer to this compound. Our extensive review of available literature and commercial products did not yield evidence of other commercially significant stereoisomers of panose being used in this context. Therefore, for the purpose of this guide, "panose" and "this compound" will be considered interchangeable.

Amyloglucosidase (EC 3.2.1.3), also known as glucoamylase, is an exo-acting enzyme that sequentially cleaves glucose residues from the non-reducing end of starch and related oligosaccharides.[5] Sourced commercially from the fungus Aspergillus niger, this enzyme is distinguished by its ability to hydrolyze both terminal α-1,4 and α-1,6 D-glucose linkages.[5][6] This dual specificity is central to its industrial applications in the complete saccharification of starch to glucose.

The Hydrolytic Action of Amyloglucosidase on this compound

The hydrolysis of this compound by amyloglucosidase is a targeted enzymatic process. The enzyme acts on the non-reducing end of the panose molecule, leading to the sequential release of glucose units. The expected hydrolysis products of panose when treated with amyloglucosidase are glucose and maltose.[1]

The enzymatic cleavage occurs at the α-1,6 linkage first, releasing a glucose molecule and leaving a maltose molecule. Subsequently, the amyloglucosidase can further hydrolyze the α-1,4 linkage in the resulting maltose to yield two additional glucose molecules. However, the rate of hydrolysis of maltose is typically slower than that of longer-chain oligosaccharides.[5]

Visualizing the Hydrolysis Pathway

The following diagram illustrates the stepwise hydrolysis of this compound by amyloglucosidase.

Hydrolysis_Pathway D_Panose This compound (α-D-Glc-(1→6)-α-D-Glc-(1→4)-D-Glc) Enzyme1 Amyloglucosidase (cleaves α-1,6 linkage) D_Panose->Enzyme1 Maltose Maltose (α-D-Glc-(1→4)-D-Glc) Enzyme2 Amyloglucosidase (cleaves α-1,4 linkage) Maltose->Enzyme2 Glucose1 Glucose Glucose2 Glucose Glucose3 Glucose Enzyme1->Maltose Product 1 Enzyme1->Glucose1 Product 2 Enzyme2->Glucose2 Enzyme2->Glucose3

Caption: Enzymatic hydrolysis of this compound by amyloglucosidase.

Comparative Hydrolysis: A Note on Feasibility

A direct, head-to-head comparative study of the hydrolysis of "this compound" versus "panose" by amyloglucosidase is predicated on the existence of distinct, commercially available, and scientifically relevant stereoisomers of panose. Based on an extensive review of the current scientific literature and commercial availability, "this compound" is the designated chemical name for the commonly studied panose. No significant research or commercial availability of other panose stereoisomers for such a comparative analysis was identified.

Therefore, this guide will focus on providing a robust experimental framework for the analysis of this compound hydrolysis, which can be adapted should other stereoisomers become available and of scientific interest.

Quantitative Analysis: Kinetic Parameters

The absence of specific kinetic data for panose highlights a research gap. The experimental protocol provided in this guide can be utilized to determine these crucial parameters, enabling a more quantitative understanding of the enzyme-substrate interaction.

Table 1: Representative Kinetic Parameters of Amyloglucosidase for Starch

Enzyme SourceSubstrateKm (mg/mL)kcat (s-1)Reference
Leohumicola incrustataSoluble Starch0.3870[7]
Aspergillus nigerSoluble Starch0.25343[7]

Note: This table provides context using a more complex substrate. The kinetics of panose hydrolysis may differ.

Experimental Protocol: A Framework for Comparative Hydrolysis

This section outlines a detailed, self-validating protocol for studying the hydrolysis of this compound by amyloglucosidase. This protocol can serve as a foundational method for researchers to generate their own comparative data.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis Prep_Substrate Prepare this compound Solution Incubation Incubate Substrate and Enzyme (e.g., 40°C, pH 4.5) Prep_Substrate->Incubation Prep_Enzyme Prepare Amyloglucosidase Solution Prep_Enzyme->Incubation Prep_Buffer Prepare Sodium Acetate Buffer Prep_Buffer->Incubation Time_Sampling Collect Aliquots at Time Intervals Incubation->Time_Sampling Quenching Stop Reaction (e.g., Heat Inactivation) Time_Sampling->Quenching HPAEC_PAD HPAEC-PAD Analysis Quenching->HPAEC_PAD Quantification Quantify Glucose and Maltose HPAEC_PAD->Quantification Kinetics Determine Kinetic Parameters Quantification->Kinetics

Caption: Workflow for the enzymatic hydrolysis of this compound.

Step-by-Step Methodology

A. Materials and Reagents

  • This compound (analytical standard)

  • Amyloglucosidase from Aspergillus niger

  • Sodium Acetate Buffer (e.g., 50 mM, pH 4.5)

  • Ultrapure water

  • Reagents for High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) analysis (e.g., sodium hydroxide, sodium acetate)

B. Equipment

  • Analytical balance

  • pH meter

  • Thermostatic water bath or incubator

  • Vortex mixer

  • Micropipettes

  • HPAEC-PAD system with a suitable carbohydrate analysis column (e.g., CarboPac series)

C. Procedure

  • Substrate and Enzyme Preparation:

    • Prepare a stock solution of this compound in the sodium acetate buffer to a known concentration (e.g., 10 mg/mL).

    • Prepare a stock solution of amyloglucosidase in the same buffer. The concentration will depend on the specific activity of the enzyme lot and should be determined empirically to achieve a measurable reaction rate.

  • Enzymatic Hydrolysis:

    • Pre-warm the this compound solution and the buffer to the desired reaction temperature (e.g., 40°C).

    • Initiate the reaction by adding a specific volume of the amyloglucosidase solution to the this compound solution. The final reaction volume and concentrations should be recorded.

    • Incubate the reaction mixture at the chosen temperature with gentle agitation.

  • Time-Course Sampling:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately stop the enzymatic reaction in the aliquot by a reliable method, such as heat inactivation (e.g., boiling for 5-10 minutes) or the addition of a quenching agent (e.g., a strong acid, taking into account its effect on subsequent analysis).

  • Analysis of Hydrolysis Products by HPAEC-PAD:

    • Dilute the quenched samples appropriately with ultrapure water.

    • Analyze the samples using an HPAEC-PAD system. A suitable method would involve a gradient elution with sodium hydroxide and sodium acetate to separate this compound, glucose, and maltose.[9][10]

    • The pulsed amperometric detector provides sensitive and direct detection of these carbohydrates.

  • Data Analysis and Interpretation:

    • Quantify the concentrations of this compound, glucose, and maltose at each time point by comparing peak areas to those of known standards.

    • Plot the concentration of the substrate consumed or products formed against time to determine the initial reaction velocity.

    • By varying the initial concentration of this compound, a Michaelis-Menten plot can be generated to determine the kinetic parameters Km and Vmax.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally investigating the hydrolysis of this compound by amyloglucosidase. While the current scientific landscape treats "panose" and "this compound" as synonymous, the provided protocols are robust and can be readily adapted for comparative studies should other stereoisomers become subjects of research interest.

A key takeaway for researchers is the existing gap in the literature regarding the specific kinetic parameters of amyloglucosidase for this compound. The detailed experimental workflow presented herein offers a direct path to elucidating these values, which will be instrumental in advancing our understanding of this enzyme's substrate specificity and in optimizing its industrial applications. The use of HPAEC-PAD is highlighted as a powerful analytical tool for the precise quantification of hydrolysis products, ensuring the generation of high-quality, reliable data.

References

  • Discovery of a New Microbial Origin Cold-Active Neopullulanase Capable for Effective Conversion of Pullulan to Panose. MDPI. Available at: [Link]

  • Purification and characterization of an amyloglucosidase from an ericoid mycorrhizal fungus (Leohumicola incrustata). PMC - NIH. Available at: [Link]

  • Measurement of amyloglucosidase using P-nitrophenyl β-maltoside as sustrate. ResearchGate. Available at: [Link]

  • Amyloglucosidase from Rhizopus mold and beta-glucosidase from sweet almond catalysed syntheses of riboflavinyl glycosides. ResearchGate. Available at: [Link]

  • Substrate Selectivity of a Novel Amylo-α-1,6-glucosidase from Thermococcus gammatolerans STB12. PMC. Available at: [Link]

  • Process optimization for amyloglucosidase by a mutant strain of Aspergillus niger in stirred fermenter. ResearchGate. Available at: [Link]

  • Novel product specificity toward erlose and panose exhibited by multisite engineered mutants of amylosucrase. NIH. Available at: [Link]

  • Novel product specificity toward erlose and panose exhibited by multisite engineered mutants of amylosucrase. ResearchGate. Available at: [Link]

  • Panose Oligosaccharide. Megazyme. Available at: [Link]

  • Amyloglucosidase Assay Reagent. Megazyme. Available at: [Link]

  • Panose | C18H32O16. PubChem - NIH. Available at: [Link]

  • Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides. MDPI. Available at: [Link]

  • Technical Note: Introduction to HPAEC-PAD – Eluent Preparation. Antec Scientific. Available at: [Link]

  • The substrate specificity of the enzyme amyloglucosidase (AMG). Part I. Deoxy derivatives. PubMed. Available at: [Link]

  • Structure of the maltotriose linkage isomers panose and isopanose. ResearchGate. Available at: [Link]

  • (A) HPAEC-PAD analysis and structures of the hydrolysis products... ResearchGate. Available at: [Link]

  • Panose productivity as function of maltose to sucrose ratio and initial... ResearchGate. Available at: [Link]

  • Stereoisomerism and its kinds. Slideshare. Available at: [Link]

  • Substrate Selectivity of a Novel Amylo-α-1,6-glucosidase from Thermococcus gammatolerans STB12. ResearchGate. Available at: [Link]

  • Amyloglucosidase hydrolysis of high-pressure and thermally gelatinized corn and wheat starches. PubMed. Available at: [Link]

  • HPAEC-PAD Analytical Evaluation of Carbohydrates Pattern for the Study of Technological Parameters Effects in Low-FODMAP Food Production. PubMed Central. Available at: [Link]

  • Amyloglucosidase – NCBE. University of Reading. Available at: [Link]

Sources

A Researcher's Guide to Establishing the Limit of Detection for D-Fructose in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of sugars like D-fructose in various food matrices is a critical aspect of quality control, nutritional labeling, and formulation development. Establishing a reliable limit of detection (LOD) is fundamental to ensuring the validity of analytical data, particularly at low concentrations. This guide provides an in-depth comparison of prevalent analytical techniques for D-fructose analysis, complete with experimental protocols and insights into methodological choices to ensure scientific integrity.

Introduction: The Significance of D-Fructose Detection

D-fructose, a simple sugar found naturally in fruits and honey, is also a major component of sucrose and high-fructose corn syrup, making it a ubiquitous ingredient in a vast array of food products.[1][2] Monitoring its concentration is essential for various reasons, including nutritional profiling, quality control, and detecting adulteration.[3][4] The ability to accurately determine the lowest concentration at which D-fructose can be reliably detected—the limit of detection—is a cornerstone of robust analytical science.

This guide will navigate the complexities of establishing the LOD for D-fructose in challenging food matrices by comparing three widely used analytical methodologies: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for D-fructose determination is dictated by factors such as the required sensitivity, the complexity of the food matrix, available instrumentation, and the desired throughput. Each method possesses distinct advantages and limitations.

FeatureHPLC-RIDGC-MSEnzymatic Assays
Principle Separation based on analyte interaction with a stationary phase, detected by changes in the refractive index of the eluent.[5]Separation of volatile derivatives by their mass-to-charge ratio after ionization.[6][7]Specific enzymatic reactions leading to a measurable product, often spectrophotometrically.[8][9]
Sample Preparation Relatively simple, often requiring dilution and filtration.[1]More complex, involving extraction and mandatory derivatization to increase volatility.[7][10]Can be simple, but may require clarification steps to remove interferences.[11]
Specificity Good, but can be susceptible to co-eluting sugars or other matrix components.[12]Excellent, provides structural information for unambiguous identification.[6]Highly specific due to the nature of enzyme-substrate interactions.[8][13]
Sensitivity (LOD) Moderate.[14][15]Very high, capable of detecting trace amounts.[6]High, with fluorometric assays offering excellent sensitivity.[9]
Throughput High, suitable for routine analysis of multiple samples.[1]Lower, due to longer run times and more involved sample preparation.Can be high, especially with automated systems.[13]
Cost (Instrument) Moderate.High.Low to moderate.
Matrix Effects Can be significant, affecting peak shape and retention time.[16][17]Can cause signal enhancement or suppression, but often mitigated by stable isotope dilution.[18]Can be affected by inhibitors or interfering substances in the matrix.

Establishing the Limit of Detection: A Unified Workflow

The determination of the LOD is a formal procedure to establish the lowest concentration of an analyte that can be reliably distinguished from a blank sample with a specified level of confidence.[19][20] The following workflow, based on guidelines from authoritative bodies like the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL, provides a systematic approach.[21][22]

LOD_Workflow cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Data Acquisition cluster_calculation Phase 3: Calculation & Verification cluster_reporting Phase 4: Documentation start Define Analytical Requirement & Select Method prep_blank Prepare Analyte-Free Matrix Blanks start->prep_blank prep_spiked Prepare Low-Level Spiked Samples start->prep_spiked analyze_blanks Analyze Multiple Blank Samples (n≥10) prep_blank->analyze_blanks analyze_spiked Analyze Low-Level Spiked Samples prep_spiked->analyze_spiked calc_sd Calculate Standard Deviation (SD) of Blank Responses analyze_blanks->calc_sd calc_slope Determine Slope of Calibration Curve analyze_spiked->calc_slope calc_lod Calculate LOD (e.g., 3.3 * SD_blank / Slope) calc_sd->calc_lod calc_slope->calc_lod verify_lod Verify LOD with Spiked Samples calc_lod->verify_lod report Report LOD with Confidence Level verify_lod->report

Caption: Workflow for establishing the Limit of Detection (LOD).

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the LOD of D-fructose in a representative food matrix for each of the discussed analytical techniques.

HPLC-RID Method for D-Fructose in Fruit Juice

Rationale: HPLC-RID is a robust and widely used technique for sugar analysis in beverages due to its simplicity and high throughput.[1][23][24][25] An amino-based column is often chosen for its good selectivity for monosaccharides.[14] Refractive index detection is a universal detection method for non-chromophoric compounds like sugars.[5]

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of D-fructose (e.g., 1000 mg/L) in deionized water.

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 mg/L).

  • Sample Preparation (Fruit Juice):

    • Centrifuge the fruit juice sample to remove suspended solids.

    • Filter the supernatant through a 0.45 µm syringe filter.[2]

    • Dilute the filtered sample with deionized water to bring the expected fructose concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector: Refractive Index (RI) Detector, maintained at a stable temperature.

    • Injection Volume: 20 µL.

  • LOD Determination:

    • Prepare at least 10 independent blank samples using a fructose-free fruit juice matrix (or a synthetic equivalent).

    • Analyze the blank samples and calculate the standard deviation of the noise or the response at the expected retention time of fructose.

    • Construct a calibration curve using the prepared standards and determine the slope.

    • Calculate the LOD using the formula: LOD = (3.3 * Standard Deviation of the Blank) / Slope of the Calibration Curve.

GC-MS Method for D-Fructose in Honey

Rationale: GC-MS offers high sensitivity and specificity, making it ideal for complex matrices like honey and for detecting adulteration.[26][27][28] Derivatization is necessary to make the non-volatile sugars amenable to gas chromatography.[7][29] Oximation followed by silylation is a common and effective derivatization procedure for sugars.[30]

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of D-fructose (e.g., 100 mg/L) in a suitable solvent (e.g., pyridine).

    • Create a series of calibration standards through serial dilution.

  • Sample Preparation and Derivatization (Honey):

    • Weigh a small amount of honey (e.g., 100 mg) into a reaction vial.

    • Add an internal standard (e.g., phenyl-β-D-glucopyranoside) to correct for variations in derivatization and injection.

    • Evaporate to dryness under a stream of nitrogen.

    • Oximation: Add a solution of hydroxylamine hydrochloride in pyridine and heat (e.g., at 70-90 °C for 30-60 minutes) to form oximes.

    • Silylation: Cool the sample and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat again to form trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), ramp to a higher temperature (e.g., 300 °C) to elute all derivatives.

    • Injector Temperature: 250-280 °C.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan a mass range that includes characteristic fragments of the fructose-TMS derivative.

  • LOD Determination:

    • Prepare and analyze at least 10 independent blank honey samples (if a fructose-free version is available, otherwise use a well-characterized low-fructose honey).

    • Calculate the standard deviation of the background noise in the region of the characteristic fructose-TMS ion.

    • Generate a calibration curve and determine the slope.

    • Calculate the LOD using the signal-to-noise ratio method (typically a signal-to-noise ratio of 3:1) or the calibration curve method.

Enzymatic Assay for D-Fructose in Dairy Products

Rationale: Enzymatic assays are highly specific and can be performed with relatively simple instrumentation.[8][13] This makes them suitable for quality control labs. The assay is based on a series of coupled enzymatic reactions that ultimately lead to the formation of a product (e.g., NADPH) that can be measured spectrophotometrically.[31][32][33]

Protocol:

  • Reagent Preparation:

    • Prepare all reagents as specified in a commercial enzymatic assay kit (e.g., from Megazyme or R-Biopharm). This typically includes a buffer solution, ATP, NADP+, and the necessary enzymes (hexokinase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase).

  • Sample Preparation (Yogurt):

    • Weigh the yogurt sample and dilute it with deionized water.

    • To remove proteins and other interfering substances, perform a clarification step. A common method is Carrez clarification, which involves the sequential addition of potassium ferrocyanide and zinc sulfate solutions to precipitate proteins.[34]

    • Centrifuge or filter the sample to obtain a clear solution.

  • Assay Procedure:

    • Pipette the clear sample extract into a cuvette.

    • Add the buffer, ATP, and NADP+ solution and mix.

    • Add the hexokinase and glucose-6-phosphate dehydrogenase solution to start the reaction for any glucose present. Read the initial absorbance at 340 nm after the reaction is complete.

    • Add the phosphoglucose isomerase to start the reaction for fructose. Read the final absorbance at 340 nm after this reaction is complete.

    • The change in absorbance is proportional to the D-fructose concentration.

  • LOD Determination:

    • Prepare and analyze at least 10 independent blank dairy matrix samples.

    • Calculate the mean and standard deviation of the absorbance readings of the blanks.

    • The LOD can be defined as the mean blank value plus three times the standard deviation of the blank.

Conclusion: A Data-Driven Approach to Method Selection

The selection of an appropriate analytical method and the rigorous establishment of its limit of detection are paramount for generating reliable data on D-fructose content in food matrices. HPLC-RID offers a balance of simplicity, speed, and cost-effectiveness for routine analysis. GC-MS provides unparalleled sensitivity and specificity, making it the method of choice for trace-level detection and confirmatory analysis. Enzymatic assays offer high specificity and are well-suited for quality control environments where rapid and reliable results are needed.

By understanding the principles, advantages, and limitations of each technique, and by following a systematic workflow for LOD determination grounded in international standards, researchers can ensure the scientific integrity of their findings and contribute to a deeper understanding of the nutritional landscape of our food supply.

References

  • Uniba. (n.d.). COMPARISON OF HPLC-RI, LC/MS-MS AND ENZYMATIC ASSAYS FOR THE ANALYSIS OF RESIDUAL LACTOSE IN LACTOSE-FREE MILK. Retrieved from [Link]

  • Semantic Scholar. (n.d.). COMPARISON AND RESEARCH OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY AND CHEMICAL METHOD DETERMINATION HONEY THE FRUCTOSE,GLUCOSE,SUCROSE,MALTOSE CONTENT. Retrieved from [Link]

  • MDPI. (2023, March 14). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Retrieved from [Link]

  • ResearchGate. (2024, August 6). Comparison of two HPLC systems and an enzymatic method for quantification of soybean sugars. Retrieved from [Link]

  • PMC. (n.d.). Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Sugar Analysis by HPLC using Refractive Index Detection. Retrieved from [Link]

  • OIV. (n.d.). Glucose and fructose (enzymatic method) (Type-II). Retrieved from [Link]

  • YouTube. (2018, May 16). D-Fructose/D-Glucose Assay Procedure (K-FRUGL). Retrieved from [Link]

  • Interchim. (n.d.). D-Glucose/D-Fructose. Retrieved from [Link]

  • NIH. (2019, August 27). Matrix effect on quantification of sugars and mannitol developed during the postharvest of cocoa: an alternative method for traceability of aroma precursors by liquid chromatography with an evaporative detector. Retrieved from [Link]

  • NCBI Bookshelf. (2022, October 17). Biochemistry, Fructose Metabolism. Retrieved from [Link]

  • ResearchGate. (2024, August 5). Detection of adulterations of honey with high fructose syrups from inulin by GC analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Flowchart demonstrating the limit of detection (LOD) for the methods.... Retrieved from [Link]

  • LCGC International. (2017, September 12). Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. Retrieved from [Link]

  • Megazyme. (n.d.). D-FRUCTOSE / D-GLUCOSE (LIQUID READYTM) PRODUCT INSTRUCTIONS. Retrieved from [Link]

  • Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

  • Waters. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]

  • ResearchGate. (2024, August 7). An Enzymatic Fluorometric Assay for Fructose. Retrieved from [Link]

  • EFLM. (n.d.). Limit of detection, limit of quantification and limit of blank. Retrieved from [Link]

  • PMC. (n.d.). Analysis of sugar composition and pesticides using HPLC and GC–MS techniques in honey samples collected from Saudi Arabian markets. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2020, June 9). IDENTIFICATION AND QUANTIFICATION OF FRUCTOSE, GLUCOSE AND SUCROSE IN WATERMELON PEEL JUICE. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • ORBi. (n.d.). Gas chromatographic–mass spectrometric characterisation of tri- and tetrasaccharides in honey. Retrieved from [Link]

  • LCGC International. (n.d.). The Limit of Detection. Retrieved from [Link]

  • UC Davis. (2018, April 4). Enzymatic Analysis: Fructose/Glucose. Retrieved from [Link]

  • AAFCO. (n.d.). Sucrose/D-Glucose/ D-Fructose. Retrieved from [Link]

  • SlideShare. (2021, March 5). Application of GC in the Analysis of Carbohydrates. Retrieved from [Link]

  • PubMed. (2021, December 15). Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars. Retrieved from [Link]

  • LCGC International. (2024, March 1). An Efficient Procedure for Determining Simple Sugars in Fruit Juices. Retrieved from [Link]

  • SciELO. (n.d.). Development and optimization of a HPLC-RI method for the determination of major sugars in apple juice and evaluation of the eff. Retrieved from [Link]

  • Wikipedia. (n.d.). Detection limit. Retrieved from [Link]

  • Zenon Bio. (n.d.). Concise Separations Carbohydrate Analysis HPLC Columns. Retrieved from [Link]

  • Glycopedia. (n.d.). GC-MS Determination of Sugar Composition. Retrieved from [Link]

  • International Labmate. (n.d.). Unravelling the Sweet Mysteries: Methods for Analysing Carbohydrates in Honey. Retrieved from [Link]

  • Waters. (n.d.). Determination of Food Sugars in Fruit Juice Using Refractive Index Detection and BEH Amide Column Chemistry. Retrieved from [Link]

  • Chrom Tech. (2024, October 15). What Column Should I Use for Carbohydrate Analysis?. Retrieved from [Link]

  • Scribd. (n.d.). Methods For The Determination of Limit of Detection and. Retrieved from [Link]

  • MDPI. (n.d.). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Retrieved from [Link]

  • Agriculture Institute. (2023, December 27). Refractometry: Measuring Refractive Index for Food Quality Control. Retrieved from [Link]

  • PubMed. (2011, May 15). Derivatization of carbohydrates for GC and GC-MS analyses. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling D-Panose

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Integrity Guide: Handling D-Panose

Executive Summary & Risk Profile

While this compound (CAS: 33401-87-5) is an isomalto-oligosaccharide and generally classified as non-hazardous under GHS standards, treating it casually is a primary cause of experimental failure.[1] In a drug development or analytical setting, the primary risk is not toxicity to the scientist, but contamination of the sample and hygroscopic degradation .

This guide pivots from standard "hazard defense" to "integrity assurance." Your PPE serves a dual purpose: protecting you from nuisance dust and protecting the this compound standard from enzymatic degradation (skin amylases) and moisture.[1]

Parameter Technical Specification
GHS Classification Not a hazardous substance or mixture.[1][2][3]
Primary Hazard Nuisance dust (particulate inhalation); Mechanical irritation to eyes.[1]
Critical Risk Hygroscopicity: Rapid moisture absorption alters molecular weight calculations.[1] Bio-Contamination: Human skin contains amylases that degrade this compound.[1]
OEL (Occupational Exposure Limit) Treat as "Particulates Not Otherwise Regulated" (PNOR).[1] OSHA PEL: 15 mg/m³ (Total Dust).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory not just for safety, but to maintain Good Laboratory Practice (GLP) compliance.

A. Respiratory Protection (The "Dust" Factor)[1]
  • Requirement: NIOSH N95 (US) or P2 (EU) respirator is recommended when handling lyophilized powders outside a fume hood.[1]

  • The "Why": Fine carbohydrate powders can become airborne easily. While not toxic, inhaling sugar dust creates a sticky environment in the upper respiratory tract, promoting microbial growth and potential sensitization over time.

  • Operational Tip: If weighing <50 mg in a static-free environment, a standard surgical mask is sufficient to prevent user-generated moisture (breath) from reaching the sample.[1]

B. Dermal Protection (The "Enzyme" Factor)[1]
  • Requirement: Nitrile gloves (Minimum thickness: 0.11 mm).[1] Do not use Latex.

  • The "Why":

    • Sample Integrity: Latex proteins can interfere with certain carbohydrate assays. More importantly, human skin exudes amylase enzymes. A microscopic tear in a glove or touching the inner rim of a vial with a bare finger can introduce enzymes that hydrolyze this compound into glucose, destroying your standard.

    • Dexterity: Handling static-prone powders requires high tactile feedback.[1]

C. Ocular Protection
  • Requirement: ANSI Z87.1 compliant safety glasses with side shields.

  • The "Why": this compound is a mechanical irritant.[1] If dust enters the eye, it dissolves into a hypertonic solution, causing significant irritation and redness.

Operational Workflow: Handling & Solubilization

This workflow is designed to minimize the "Time-to-Solution" (TTS), reducing hygroscopic error.

Step 1: Environmental Prep[2][4]
  • Humidity Control: Ideally, handle this compound in a room with <40% Relative Humidity.[1]

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Carbohydrate powders are notoriously static-prone, causing them to "jump" away from the spatula.[1]

Step 2: The "Rapid-Weigh" Protocol
  • Don PPE: Lab coat, Nitrile gloves, Safety glasses.

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation.

  • Transfer: Use a stainless steel or PTFE-coated spatula.[1] Avoid plastic spatulas which generate static.

  • Seal: Immediately recap the stock vial. Parafilm is recommended for long-term storage.[1][4]

Step 3: Solubilization
  • Solvent: Water or aqueous buffer.

  • Method: Vortex gently. This compound is highly soluble.[1]

  • Filtration: If used for HPLC/MS, filter through a 0.22 µm PVDF membrane. Note: Nylon filters can sometimes bind carbohydrates; PVDF or PES is preferred.

Visualization: Decision Logic & Safety Flow

The following diagram outlines the decision-making process for handling this compound based on the physical state of the sample.

DPanose_Safety_Workflow Start START: Handling this compound State_Check Assess Physical State Start->State_Check Solid Solid (Lyophilized Powder) State_Check->Solid Liquid Aqueous Solution State_Check->Liquid Hazard_Dust Risk: Inhalation & Hygroscopicity Solid->Hazard_Dust PPE_Solid PPE: N95 Mask + Nitrile Gloves Control: Anti-Static Gun Hazard_Dust->PPE_Solid Action_Weigh Action: Rapid Weighing (< 2 mins exposure) PPE_Solid->Action_Weigh Disposal Disposal: Dilute & Flush (Drain) or Solid Waste Action_Weigh->Disposal Hazard_Splash Risk: Enzymatic Contamination Liquid->Hazard_Splash PPE_Liquid PPE: Safety Glasses + Nitrile Gloves Hazard_Splash->PPE_Liquid Action_Filter Action: 0.22 µm PVDF Filtration PPE_Liquid->Action_Filter Action_Filter->Disposal

Caption: Decision matrix for PPE selection and handling procedures based on this compound physical state.

Disposal & Spill Management

Because this compound is non-toxic and biodegradable, disposal logic follows standard organic chemistry protocols.[1]

  • Small Spills (Solid):

    • Do not wet the powder initially (it will become a sticky syrup).[1]

    • Sweep up dry using a brush and dustpan.

    • Wipe the surface with a damp paper towel followed by 70% Ethanol to remove sticky residue.

  • Disposal:

    • Aqueous Solutions: Can generally be flushed down the drain with excess water (verify with local EHS regulations regarding COD/BOD limits).[1]

    • Solids: Dispose of in standard solid waste containers. It does not require "Hazardous Waste" tagging unless mixed with other hazardous solvents.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 440645, Panose. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Particulates Not Otherwise Regulated (PNOR). [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.